Recoflavone's therapeutic potential is largely attributed to its multi-faceted intervention in the NF-κB signaling pathway, a critical regulator of inflammation and immune responses.
This compound inhibits NF-κB by disrupting the Hsp90-IKK complex.
For research and development purposes, the following table summarizes the key quantitative and target information available for this compound.
| Parameter | Data / Target | Notes / Organism |
|---|---|---|
| NF-κB p65 (RelA) | Modulator [2] | Human |
| Proto-oncogene c-Rel | Modulator [2] | Human |
| Transcription factor RelB | Modulator [2] | Human |
| NF-kappa-B p105 subunit | Modulator [2] | Human |
| NF-kappa-B p100 subunit | Modulator [2] | Human |
| Water Solubility | 0.0158 mg/mL [2] | Predicted (ALOGPS) |
| logP | 2.67 [2] | Predicted (ALOGPS) |
| logS | -4.4 [2] | Predicted (ALOGPS) |
| pKa (Strongest Acidic) | 2.79 [2] | Predicted (Chemaxon) |
| Polar Surface Area | 100.52 Ų [2] | Predicted |
The understanding of this compound's mechanism is grounded in specific experimental models, which also inform its potential therapeutic applications.
As a synthetic flavonoid, this compound shares characteristics with other natural flavones known to modulate critical signaling pathways.
The following table summarizes the key information on this compound's mechanism and effects from available research data [1].
| Property | Description |
|---|---|
| IUPAC Name | (2S)-7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-methoxy-2,3-dihydrochromen-4-one [1] |
| Synonyms | DA-6034 free acid [1] |
| Molecular Formula | C₂₀H₁₈O₈ [1] |
| Mechanism of Action | Inhibits the NF-κB pathway; induces intracellular calcium ([Ca²⁺]i) increase in epithelial cells [1]. |
| Documented Activities | Anti-inflammatory, anti-tumor, protection of gastric and intestinal mucosa, promotion of secretion in ocular surface and salivary glands [1]. |
| Primary Experimental Support | Preclinical models (in vitro & in vivo); direct COX enzyme inhibition data not reported [1]. |
While direct data for this compound is lacking, the following established methodologies are used to evaluate COX inhibition and related anti-inflammatory effects of compounds like flavonoids.
This protocol measures a compound's ability to directly inhibit COX-1 and COX-2 enzymes [2].
This experimental workflow can be visualized as follows:
These models assess the functional anti-inflammatory and protective effects of a compound in a complex living system [1].
The available evidence suggests this compound's anti-inflammatory effects are mediated through NF-κB pathway inhibition rather than direct COX enzyme blockade [1]. However, NF-κB is a key upstream regulator of COX-2 expression; thus, this compound may indirectly reduce COX-2 levels in specific inflammatory contexts [4].
To fully characterize its activity, you could:
Recoflavone is classified as a flavone, characterized by its 2-phenylchromen-4-one core structure [1]. The compound is prepared through the synthetic modification of its natural precursor, Eupatilin [2].
While the specific synthesis route for this compound is proprietary, general methods for creating synthetic flavone derivatives often involve advanced techniques like the Suzuki-Miyaura cross-coupling reaction [3]. This palladium-catalyzed reaction is particularly valuable for attaching specific aryl or alkyl groups to the flavone core, allowing for the creation of a diverse library of derivatives with tailored biological activities [3] [1].
This compound's therapeutic effects are mediated through multi-target mechanisms, with evidence from both in vitro and in vivo models.
Experimental evidence indicates that this compound exerts anti-inflammatory and potentially anti-tumor effects primarily by inhibiting the NF-κB signaling pathway [2]. Concurrently, it triggers a rapid increase in intracellular calcium ([Ca²⁺]i) in epithelial cells, which is linked to the stimulation of mucin secretion—a key activity for its application in dry eye disease [2].
The following diagram illustrates the proposed cellular mechanism of action for this compound, integrating its effects on NF-κB and mucin secretion:
Proposed cellular mechanism of action for this compound.
The biological activities of this compound are supported by the following experimental data:
For research purposes, the following experimental details are crucial for replicating studies on this compound.
The table below summarizes established administration protocols from animal studies.
| Disease Model | Animal | Dosage & Route | Dosing Regimen | Key Findings |
|---|---|---|---|---|
| Dry Eye Disease [2] | Rabbit | 3% eye drops (Topical) | Single dose | Reduced corneal damage |
| Small Intestinal Injury [2] | Rat | 30 mg/kg (Oral administration) | Once every 12 hours for 3 days | Reduced intestinal permeability; Increased ERK expression |
| Colitis-Associated Cancer [2] | Mouse | 30 mg/kg (Oral gavage) | Twice daily from day 7 to day 63 | Reduced colon tumors; Inhibited proliferation markers |
This compound's development into a therapeutic agent involves specific formulation work, as evidenced by a recent patent for an eye drop composition to treat dry eye syndrome [4]. This patent suggests that formulating a stable and effective topical solution is a key step in its clinical translation.
Available on chemical supplier sites like MedChemExpress, this compound is typically provided as a solid for research purposes. A common practice for creating stock solutions is to dissolve it in DMSO at a concentration of 40 mg/mL (103.53 mM), often with gentle warming to 60°C to aid dissolution [2].
Recoflavone's therapeutic potential stems from its ability to modulate key cellular signaling pathways and processes.
| Biological Activity | Proposed Mechanism of Action | Key Molecular Targets / Effects |
|---|---|---|
| Anti-inflammatory [1] | Inhibition of the NF-κB signaling pathway [1]. | Reduced expression of pro-inflammatory mediators. |
| Mucosa Protection & Secretion Promotion [1] | Induction of intracellular calcium (([Ca^{2+}]_i)) increase in epithelial cells [1]. | Increased mucin-like glycoprotein secretion; protection against gastric/intestinal injury [1]. |
| Anti-tumor [1] | Induction of apoptosis and inhibition of proliferation in a colitis-associated cancer model [1]. | Inhibition of Ki-67, COX-2, and phospho-IKKα [1]. |
The following diagram illustrates the core signaling pathways modulated by this compound and their downstream effects, integrating these mechanisms into a cohesive visual overview:
Overview of this compound's core mechanisms and effects.
The efficacy of this compound has been demonstrated in various in vitro and in vivo models, with specific experimental protocols and results.
| Cell Line / Model | Treatment Protocol (this compound) | Key Findings & Quantitative Results |
|---|---|---|
| Human Corneal Epithelial Cells [1] | 100-250 µM for 24-48 hours [1]. | Increased secretion of mucin-like glycoproteins [1]. |
| Human Conjunctival Epithelial Cells [1] | 200 µM for 24 hours [1]. | Significantly increased production of multiple mucins: MUC1, MUC2, MUC4, MUC5AC, MUC5B, and MUC16 [1]. |
Detailed In Vitro Protocol (Mucin Secretion Assay) [1]:
| Disease Model | Treatment Protocol (this compound) | Key Outcomes & Efficacy |
|---|---|---|
| Rabbit Dry Eye Model [1] | 3% eye drops; single dose [1]. | Significantly reduced corneal damage and permeability compared to vehicle [1]. |
| Rat Small Intestinal Injury [1] | 30 mg/kg; oral administration; every 12 hours for 3 days [1]. | Increased ERK expression and significantly lowered intestinal permeability [1]. |
| Mouse Colitis-Associated Cancer [1] | 30 mg/kg; oral gavage; twice daily from day 7 to 63 [1]. | Reduced number of colon tumors, ameliorated weight loss and colon shortening [1]. |
Detailed In Vivo Protocol (Colitis-Associated Cancer Model) [1]:
Based on the accumulated preclinical data, this compound is being investigated for the treatment of several conditions:
This compound is part of a broader class of polymethoxylated flavones (PMFs) that are recognized for their ability to modulate inflammatory signaling pathways like NF-κB, MAPK, and PI3K/Akt [3]. While the preclinical data for this compound is promising, its transition to clinical use faces the same challenges as other PMFs, which include the need to optimize pharmacokinetic properties and conduct large-scale clinical trials to validate its efficacy and safety in humans [3].
| Target / Pathway | Action of Recoflavone | Associated Biological Effects | Experimental Evidence |
|---|---|---|---|
| NF-κB Pathway [1] [2] [3] | Inhibits activation [2] [3] | Anti-inflammatory, anti-tumor [2] | In vitro studies in gastric epithelial cells [3]. |
| IKK-γ / Hsp90 Complex [3] | Promotes dissociation [3] | Suppression of NF-κB signaling and IL-8 expression [3] | In vitro studies in H. pylori-infected cells [3]. |
| Mucin Secretion [2] [4] | Increases production (MUC1, MUC5AC, etc.) [2] | Protection of ocular surface, treatment of dry eye [2] [4] | In vitro human corneal/conjunctival cells; in vivo rabbit dry eye model [2]. |
| P2Y Receptor & Calcium Signaling [4] | Induces intracellular Ca2+ increase [4] | Promotes mucin secretion via Ca2+-dependent pathways [4] | Evidence from epithelial cell studies [4]. |
| mTOR Pathway [4] | Activation [4] | Promotes gastric epithelial cell migration and wound healing [4] | Described as part of its mechanism of action [4]. |
| COX-2 Expression [2] | Inhibits expression [2] | Anti-inflammatory and anti-carcinogenic effects [2] | In vivo mouse model of colitis-associated cancer [2]. |
The following diagram illustrates the core mechanism by which this compound inhibits the NF-κB pathway, a key action documented in research:
This compound inhibits NF-κB by dissociating Hsp90 and inhibiting IKK complex activity.
For researchers aiming to replicate or build upon key findings, here are the methodologies from pivotal studies.
This protocol investigates the mechanism of NF-κB pathway inhibition.
This protocol evaluates this compound's potential for treating dry eye disease.
This protocol examines the therapeutic effects in models of inflammatory bowel disease (IBD) and associated cancer.
This compound is classified as an investigational small molecule [1]. Clinical trials have been conducted or are underway for conditions such as Dry Eye Syndrome, Acute Gastritis, and Chronic Gastritis [1] [4], demonstrating a translational focus on gastrointestinal and ocular inflammatory diseases. Its chemical structure is defined as a 7-carboxymethyloxy-3',4',5-trimethoxy flavone [3] [4].
The table below summarizes the core identity and development status of this compound.
| Attribute | Description |
|---|---|
| Generic Name | This compound [1] |
| Code Names | DA-6034, DA 6034 [1] [2] |
| Chemical Formula | C₂₀H₁₈O₈ [1] |
| Molecular Weight | 386.356 g/mol [1] |
| CAS Number | 203191-10-0 [1] [3] |
| Modality | Small Molecule [1] |
| Drug Bank Status | Investigational [1] |
| Related Compound | Synthetic derivative of the flavonoid Eupatilin [3] |
Clinical Trial Overview: this compound has been used in clinical trials studying the treatment of Acute Gastritis and Chronic Gastritis [1]. According to DrugBank, one trial for gastritis is listed with an "Unknown Status," while two completed trials investigated its use for Dry Eye Syndrome (DES) [1].
This compound's biological activity is multi-faceted, targeting several key pathways involved in inflammation and mucosal protection.
The following diagram illustrates the core mechanism of action of this compound and its subsequent biological effects, based on current scientific understanding.
Evidence from animal models supports the therapeutic potential of this compound. Key findings are summarized in the table below.
| Disease Model | Dosing Regimen | Reported Outcomes |
|---|---|---|
| Small Intestinal Injury (Rat) [3] | 30 mg/kg; oral administration; every 12 hours for 3 days | Increased ERK expression; significantly reduced intestinal permeability. |
| Colitis-Associated Cancer (Mouse) [3] | 30 mg/kg; oral gavage; twice daily for 8 weeks | Reduced number of colon tumors; ameliorated weight loss and colon shortening; enhanced apoptosis; inhibited expression of Ki-67, COX-2, and phospho-IKKα. |
| Dry Eye Disease (Rabbit) [3] | 3% eye drops; single dose | Significantly reduced corneal damage and permeability. |
The search results indicate that detailed clinical protocols and efficacy data from human trials on gastritis are not publicly available in depth. For comprehensive information, you may need to consult specialized resources.
| Development Aspect | Details |
|---|---|
| Drug Name | Recoflavone (DA-6034, GLH8NDE) [1] [2] |
| Drug Type | Small Molecule [1] [3] |
| Highest Phase for Dry Eye | Phase 3 (as of November 2023) [1] |
| Key Mechanism of Action | NF-kappa B inhibition; Antioxidant; Suppression of MMP-9 and inflammatory cytokines [3] [4] [2] |
| Recent Clinical Trial Activity | Phase I trial completed in South Korea (Feb 2020); Phase II trial planned (Apr 2021) [2] |
This compound's therapeutic potential is attributed to its multi-targeted anti-inflammatory and antioxidant effects. The proposed mechanism involves the suppression of the MAPK signaling pathway and inhibition of the transcriptional factor NF-kB [4].
A 2010 study investigated the therapeutic effect of DA-6034 in an experimentally-induced inflammatory dry eye model in rabbits [4].
The diagram below summarizes the proposed signaling pathway and the mechanism of action of this compound based on these experimental findings.
Figure 1: Proposed mechanism of this compound in suppressing ocular surface inflammation. This compound inhibits the MAPK pathway (JNK, p38) and NF-κB activation, reducing production of inflammatory mediators and alleviating dry eye symptoms. [4]
This compound has been investigated for other inflammatory conditions, though development for some has been discontinued.
| Indication | Highest Phase | Status / Location | Key Dates / Organizations |
|---|---|---|---|
| Dry Eye Syndromes | Phase 3 | Active | Status in the US as of Nov 2023 [1]; Developed by Dong-A ST [2] |
| Acute Gastritis | Phase 3 | Status in the US as of Oct 2010 [1] | |
| Chronic Gastritis | Phase 3 | Status in the US as of Oct 2010 [1] | |
| Crohn's Disease | Discontinued | [2] | |
| Ulcerative Colitis | Discontinued | [2] |
Recent clinical activity indicates ongoing interest. A Phase I trial in volunteers for a dry eye formulation was completed in South Korea in February 2020 (NCT04104997), and a Phase II trial (NCT04679883) was planned to begin in April 2021 [2].
Recoflavone is a synthetic derivative of the flavonoid Eupatilin and exhibits a multi-targeted mechanism of action, primarily centered on inhibiting the NF-κB pathway and modulating key inflammatory players [1] [2].
The diagram below illustrates the core anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.
Diagram 1: this compound inhibits NF-κB activation by disrupting the IKK-γ/Hsp90 complex, a key step in the inflammatory signaling cascade [3] [1].
In addition to the NF-κB pathway, research indicates that flavonoids similar to this compound can influence other critical targets [4] [5]. The table below summarizes its key molecular interactions.
| Target/Pathway | Mechanistic Action | Biological Consequence |
|---|---|---|
| NF-κB Pathway [3] [1] | Promotes dissociation of the IKK-γ/Hsp90 complex, inhibiting IKK activity. | Suppression of pro-inflammatory gene expression (e.g., IL-8, COX-2). |
| COX-1 / COX-2 [2] | Inhibition of cyclooxygenase enzymes. | Reduced synthesis of prostaglandins, leading to decreased inflammation and pain. |
| Intracellular Ca²⁺ [1] | Induces an increase in intracellular calcium ([Ca²⁺]i) in epithelial cells. | Promotes mucin secretion and protects mucosal barriers. |
| ERK Pathway [1] | Modulates ERK signaling in intestinal injury models. | Contributes to cytoprotective and healing effects. |
Substantial in vitro and in vivo data support the therapeutic potential of this compound.
The table below consolidates key experimental results from preclinical studies.
| Model System | Dosage / Concentration | Key Findings | Citation |
|---|---|---|---|
| H. pylori-infected gastric epithelial cells (MKN-45) | Not Specified | Significantly inhibited NF-κB activation and upregulated IL-8 expression. | [3] |
| Human corneal epithelial cells | 100 - 250 µM | Increased secretion of mucin-like glycoproteins. | [1] |
| Human conjunctival epithelial cells | 200 µM | Significantly increased production of MUC1, MUC5AC, MUC16, and other mucins. | [1] |
| Rabbit dry eye model | 3% eye drops (single dose) | Significantly reduced corneal damage and permeability. | [1] |
| Rat small intestinal injury | 30 mg/kg (oral, every 12h, 3 days) | Reduced intestinal permeability; increased ERK expression. | [1] |
| Mouse colitis-associated cancer | 30 mg/kg (oral gavage, twice daily, 8 weeks) | Reduced colon tumor number; inhibited Ki-67, COX-2, and phospho-IKKα. | [1] |
Based on its mechanisms and experimental data, this compound is primarily investigated for conditions involving inflammation and mucosal damage [1] [2].
For researchers aiming to investigate this compound, here are key experimental approaches derived from the literature.
While specific assays for this compound were not detailed in the results, standard spectrophotometric methods for flavonoids include [6] [7]:
Recoflavone (also known as DA-6034) is a synthetic flavonoid derivative with demonstrated anti-inflammatory activity currently advanced to Phase III clinical trials for inflammatory bowel disease and other conditions. With the molecular formula C₂₀H₁₈O₈ and molecular weight of 386.356 g/mol, this compound represents a promising therapeutic agent targeting the NF-κB signaling pathway—a critical regulator of inflammation and immune responses [1]. This compound is chemically described as 7-carboxymethyloxy-3',4',5-trimethoxyflavone and represents one of several flavonoid compounds investigated for their anti-inflammatory properties through NF-κB pathway modulation.
The development status of this compound is supported by multiple clinical trials, including a completed Phase I study (NCT01162954) to evaluate tolerability in healthy volunteers, a completed Phase II study (NCT01670357) for dry eye syndrome, and a Phase III trial (NCT01813812) for acute gastritis with unknown status [1]. This clinical progression underscores the pharmaceutical interest in this compound as a promising therapeutic agent with a potentially favorable safety profile.
This compound exerts its anti-inflammatory effects primarily through inhibition of the NF-κB pathway, a central regulator of inflammation and immune responses. The compound specifically targets the IκB kinase (IKK) complex, thereby preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that maintains NF-κB in an inactive state within the cytoplasm [1]. In Helicobacter pylori-infected gastric epithelial cells, this compound treatment dissociates the Hsp90 and IKK-γ complex, leading to suppression of NF-κB nuclear translocation and inhibition of pro-inflammatory gene expression [1].
This mechanism is consistent with other flavonoid compounds known to inhibit NF-κB signaling. For instance, amentoflavone—a related biflavonoid—has been shown to block I-κBα degradation in macrophages, thereby preventing nuclear translocation of the p65 subunit and subsequent expression of NF-κB-regulated genes [2]. Similarly, the flavonoid 3'-hydroxy-flavone has been demonstrated to block TNF-α-induced NF-κB transcriptional activity specifically at the level of NF-κB/IκBα phosphorylation and degradation by inhibiting IκB kinase activity [3].
The following diagram illustrates the key molecular targets of this compound in the NF-κB signaling pathway:
Figure 1: this compound inhibition points in the NF-κB signaling pathway. The compound targets IKK complex activity and stabilizes IκBα to prevent NF-κB nuclear translocation and pro-inflammatory gene expression.
Beyond NF-κB inhibition, this compound demonstrates additional therapeutic mechanisms that contribute to its efficacy in inflammatory conditions. In ocular surface models, this compound has been shown to promote mucin secretion via Ca²⁺-dependent pathways through P2Y receptor stimulation, enhancing epithelial barrier function [1]. Additionally, the compound exhibits gastroprotective effects by promoting gastric epithelial cell migration and wound healing through activation of the mTOR pathway [1].
These complementary mechanisms position this compound as a multi-functional therapeutic agent capable of not only suppressing inflammation but also actively promoting tissue repair and barrier function restoration—critical processes in inflammatory bowel disease, gastritis, and ocular surface disorders.
Table 1: Quantitative efficacy data for this compound across experimental models
| Experimental Model | Concentration/Dose | Key Efficacy Metrics | Biological Outcomes | Source |
|---|---|---|---|---|
| H. pylori-infected MKN-45 gastric cells | Not specified | Significant inhibition of NF-κB activation | Suppressed IL-8 and MCP-1 expression; Dissociated IKK-γ-Hsp90 complex | [1] |
| DSS-induced murine colitis | Not specified | Attenuated weight loss, reduced disease activity index | Maintained crypt architecture; Reduced inflammatory cell infiltration | [1] |
| Inflammation-related colon cancer model | Not specified | Reduced number of colon tumors | Enhanced apoptosis; Inhibited COX-2 and phospho-IKKα expression | [1] |
| Rabbit desiccation dry eye model | 3% ophthalmic suspension | Significant reduction in corneal damage | Increased MUC1, MUC2, MUC4, MUC5AC, MUC5B, and MUC16 production | [1] |
| Rat conjunctival goblet cells | 100-250 μM | Significant increase in mucin-like glycoprotein | Enhanced MUC5AC production | [1] |
Table 2: Comparison of flavonoid compounds with NF-κB inhibitory activity
| Compound | Chemical Class | NF-κB Inhibition Mechanism | Experimental IC₅₀ Values | Therapeutic Models |
|---|---|---|---|---|
| This compound | Synthetic flavonoid derivative | IKK-Hsp90 complex dissociation; IκBα stabilization | Not fully quantified | IBD, gastritis, dry eye syndrome |
| Amentoflavone | Bi-flavonoid | Inhibition of I-κBα degradation; Blocked p65 nuclear translocation | NO production inhibition (concentration-dependent) | Osteosarcoma, hepatocellular carcinoma, inflammation [2] [4] [5] |
| 3'-hydroxy-flavone | Flavonoid | IκB kinase inhibition; Blocked NF-κB/IκBα phosphorylation | Not specified | Intestinal epithelial inflammation [3] |
| Compound 51 | Pyridine derivative | Inhibition of NF-κB phosphorylation and nuclear translocation | NO release IC₅₀ = 3.1 ± 1.1 μM; NF-κB activity IC₅₀ = 172.2 ± 11.4 nM | LPS-induced inflammation [6] |
This compound has demonstrated significant efficacy in inflammatory bowel disease (IBD) models, showing both preventive and therapeutic effects in dextran sulfate sodium (DSS)-induced colitis. In acute preventive and therapeutic models, this compound significantly attenuated DSS-induced weight loss, reduced disease activity index scores, and prevented colon shortening while maintaining crypt architecture and reducing inflammatory cell infiltration [1]. Notably, in inflammation-related colon cancer models, this compound strongly enhanced apoptosis and inhibited expression of COX-2 and phospho-IKKα, suggesting potential for preventing colitis-associated carcinogenesis [1].
In gastric inflammation models, particularly Helicobacter pylori-infected gastric epithelial cells, this compound significantly inhibited NF-κB activation and subsequent upregulation of pro-inflammatory mediators including interleukin-8 (IL-8) and monocyte chemoattractant protein-1 (MCP-1) without influencing activator protein-1 (AP-1) DNA binding activity, demonstrating its specificity for the NF-κB pathway [1].
For ocular applications, this compound has shown promise in dry eye syndrome through mechanisms distinct from its anti-inflammatory effects. In rabbit desiccation models, a 3% this compound ophthalmic suspension significantly reduced corneal damage induced by desiccation [1]. This protective effect was associated with enhanced production of multiple mucin species (MUC1, MUC2, MUC4, MUC5AC, MUC5B, and MUC16) in human conjunctival and corneal epithelial cells, suggesting that this compound promotes ocular surface integrity through enhanced mucin secretion [1].
The NF-κB β-lactamase reporter gene assay represents a standardized method for evaluating NF-κB inhibition, suitable for testing compounds like this compound:
The dextran sulfate sodium (DSS)-induced colitis model provides a robust system for evaluating this compound efficacy in inflammatory bowel disease:
The evaluation of this compound effects on mucin production involves:
This compound represents a promising NF-κB pathway inhibitor with demonstrated efficacy across multiple disease models, particularly in gastrointestinal and ocular inflammatory conditions. Its multi-modal mechanism—combining direct NF-κB inhibition with enhanced mucosal protection and tissue repair—positions it uniquely among anti-inflammatory compounds. The advancement of this compound to Phase III clinical trials underscores its therapeutic potential and relatively favorable safety profile.
This compound is a synthetic flavonoid derivative that inhibits the NF-κB pathway, a key regulator of immune responses, inflammation, and cell survival. It acts as a modulator of several NF-κB subunits, including proto-oncogene c-Rel [1] [2].
The following diagram illustrates the proposed mechanism of action for this compound.
This compound inhibits NF-κB signaling at multiple points.
The biological effects of this compound are supported by the following quantitative data from preclinical studies.
Table 1: In Vitro Effects of this compound in Human Cells
| Cell Type | Concentration | Exposure Time | Key Findings | Reference |
|---|---|---|---|---|
| Human Corneal Epithelial Cells | 100 - 250 µM | 24 - 48 hours | Increased mucin-like glycoprotein secretion | [2] |
| Human Conjunctival Epithelial Cells | 200 µM | 24 hours | Significantly increased production of MUC1, MUC2, MUC4, MUC5AC, MUC5B, and MUC16 | [2] |
Table 2: In Vivo Effects of this compound in Animal Models
| Disease Model | Animal | Dosage & Administration | Treatment Duration | Key Findings | Reference |
|---|---|---|---|---|---|
| Dry Eye Disease | Rabbit | 3% eye drops (single dose) | Single dose | Significantly reduced corneal damage and permeability | [2] |
| Small Intestinal Injury | Rat | 30 mg/kg (oral administration) | Once every 12 hours for 3 days | Increased ERK expression; reduced intestinal permeability | [2] |
| Colitis-Associated Cancer | Mouse | 30 mg/kg (oral gavage) | Twice daily, 7 to 63 days | Reduced number of colon tumors; inhibited Ki-67, COX-2, and phospho-IKKα | [2] |
For researchers looking to replicate or build upon these findings, here are summaries of the key experimental methodologies.
Protocol 1: Assessing Mucin Secretion in Ocular Surface Epithelial Cells
Protocol 2: Evaluating Efficacy in a Dry Eye Animal Model
Protocol 3: Investigating Anti-tumor Effects in Colitis-Associated Cancer
This compound has been investigated in several clinical trials for conditions where its mechanism of action is relevant.
Recoflavone's core mechanism involves the inhibition of the NF-κB signaling pathway [1]. It is identified as a modulator of several key proteins within this pathway, including Transcription factor RelB [2].
This compound inhibits NF-κB signaling and modulates RelB to suppress pro-inflammatory gene transcription.
The biological effects of this compound have been demonstrated in both in vitro and in vivo models. The table below summarizes key findings and the associated experimental methodologies.
| Model System | Treatment & Dosing | Key Findings / Outcomes | Experimental Methodology & Analysis |
|---|
| Human Conjunctival Epithelial Cells (In Vitro) [1] | • 200 µM this compound • 24 hours incubation | • Significantly increased production of mucins MUC1, MUC2, MUC4, MUC5AC, MUC5B, and MUC16. | Protocol: Cell culture, treatment, and subsequent analysis of mucin production. Analysis: Likely quantitative PCR (qPCR) for mRNA and/or immunoassays (e.g., ELISA) for protein levels. | | Rabbit Dry Eye Model (In Vivo) [1] | • 3% this compound • Eye drops, single dose | • Significantly reduced corneal damage. • Decreased methylene blue permeability in the cornea. | Protocol: Desiccation-induced dry eye created by keeping eyes open with a speculum for 2 hours. Treatment applied thereafter. Analysis: Assessment of corneal damage via methylene blue permeability test. | | Rat Intestinal Injury Model (In Vivo) [1] | • 30 mg/kg • Oral administration, every 12 hours for 3 days | • Increased ERK protein expression. • Significantly lowered intestinal permeability. | Protocol: Intestinal injury induced by administration of Indomethacin. Analysis: Measurement of intestinal permeability; Western blot analysis for ERK expression; histological scoring for inflammation and lesions. | | Mouse Colitis- Associated Cancer Model (In Vivo) [1] | • 30 mg/kg • Oral gavage, twice daily from day 7 to 63 | • Reduced number of colon tumors. • Ameliorated weight loss and colon shortening. • Enhanced apoptosis, inhibited proliferation (Ki-67), and suppressed COX-2 and phospho-IKKα. | Protocol: Cancer induced by AOM (azoxymethane) and DSS (dextran sodium sulfate). Analysis: Tumor counting; measurement of colon length; immunohistochemistry/ Western blot for Ki-67, COX-2, p-IKKα; TUNEL assay for apoptosis. |
This compound has been evaluated in several clinical trials for different indications [2] [6].
Table 1: Basic Chemical and Clinical Profile of Recoflavone
| Property | Description |
|---|---|
| Generic Name | This compound [1] |
| Synonyms | DA-6034, DA 6034, 7-Carboxymethyloxy-3',4',5-trimethoxyflavone [2] [1] |
| CAS Number | 203191-10-0 [3] [1] |
| Chemical Formula | C₂₀H₁₈O₈ [3] [1] |
| Molecular Weight | 386.35 g/mol [3] [1] |
| Modality | Small Molecule [1] |
| Origin | Semi-synthetic derivative of Eupatilin, a natural flavonoid [3] |
| Development Status | Investigational; has reached Phase III clinical trials for peptic ulcer disease [2] [1] |
Table 2: Documented Mechanisms and Biological Activities
| Area of Activity | Observed Effect / Mechanism | Experimental Models (In Vitro/In Vivo) |
|---|---|---|
| Gastric Mucosal Healing | Promotes cell migration via PI3K-Akt-dependent activation of mTOR/S6K1 pathway; does not stimulate proliferation [2]. | Human gastric epithelial cells (AGS, SNU484) [2]. |
| Anti-inflammatory Effects | Inhibits the NF-κB pathway [3] [1]. | Human corneal and conjunctival epithelial cells; mouse colitis-associated cancer model [3]. |
| Mucin Secretion | Increases secretion of mucin-like glycoproteins and production of specific mucins (MUC1, MUC5AC, etc.) [3]. | Human corneal and conjunctival epithelial cells [3]. |
| Intestinal Protection | Shows protective effects, reduces intestinal permeability, increases ERK expression [3]. | Rat indomethacin-induced small intestinal injury model [3]. |
| Anti-Tumor Effects | Reduces colon tumors, enhances apoptosis, inhibits Ki-67 and COX-2 expression [3]. | Mouse colitis-associated cancer model [3]. |
The following tables summarize key experimental findings and the methodologies used to obtain them.
Table 3: In Vivo Efficacy Models and Outcomes
| Disease Model | Dosage & Administration | Key Results |
|---|---|---|
| Dry Eye Disease | 3% eye drops, single dose [3]. | Significantly reduced corneal damage and permeability in a rabbit desiccation model [3]. |
| Small Intestinal Injury | 30 mg/kg, oral administration, every 12 hours for 3 days [3]. | Lowered intestinal permeability and increased ERK expression in a rat indomethacin model [3]. |
| Colitis-Associated Cancer | 30 mg/kg, oral gavage, twice daily for 8 weeks [3]. | Reduced number of colon tumors, ameliorated weight loss and colon shortening in mice [3]. |
Table 4: Key In Vitro Experimental Protocols
| Assay Type | Purpose | Typical Protocol (as cited) |
|---|---|---|
| Scratch-Wound Healing Assay | To measure cell migration capacity [2]. | A scratch is created on a confluent monolayer of gastric epithelial cells (e.g., AGS). Cells are treated with DA-6034, and the closure of the scratch is monitored over time [2]. |
| Transwell Migration Assay | To quantify directed cell movement [2]. | Cells are seeded in the upper chamber of a transwell insert. DA-6034 is added, and cells that migrate through a porous membrane to the lower chamber are counted [2]. |
| Flow Cytometry (FACS) | To analyze cell cycle and proliferation [2]. | Cells are stained with a DNA-binding dye (e.g., Propidium Iodide) after DA-6034 treatment. DNA content is analyzed to determine the percentage of cells in different cell cycle phases [2]. |
| Mucin Analysis | To measure mucin secretion and gene expression [3]. | Human corneal/conjunctival epithelial cells are treated with this compound (e.g., 100-250 µM for 24-48h). Secreted mucin-like glycoproteins or specific MUC gene expression levels are measured [3]. |
The signaling pathways through which this compound exerts its effects are illustrated below.
This compound activates cell migration via PI3K-Akt-mTOR and stimulates mucin secretion, while inhibiting NF-κB to reduce inflammation.
Based on the accumulated data, this compound's primary research applications focus on:
While the pre-clinical data is promising, note that This compound remains an investigational drug. Its full pharmacokinetic profile (absorption, distribution, metabolism, excretion) in humans and comprehensive safety data are not fully detailed in the available public literature [1]. Further research in these areas is essential for its clinical development.
1. Chemical Profile & Identification
This compound is a synthetic flavonoid derivative, specifically a 5-O-methylated flavonone. The table below summarizes its core chemical identity [1] [2] [3].
| Property | Description |
|---|---|
| IUPAC Name | 2-{[2-(3,4-Dimethoxyphenyl)-5-methoxy-4-oxo-4H-chromen-7-yl]oxy}acetic acid [1] [3] |
| Chemical Formula | C₂₀H₁₈O₈ [1] [3] |
| Average Mass | 386.36 g/mol [1] [3] |
| CAS Number | 203191-10-0 [1] [2] [3] |
| DrugBank ID | DB12058 [1] |
| Synonyms | DA-6034 (free acid) [1] [2] |
| Related Compound | Eupatilin derivative [2] |
| Physical Form | Off-white to light yellow solid [2] |
2. Known Mechanisms of Action
This compound exhibits a multi-targeted mechanism, primarily centered on modulating inflammatory pathways and epithelial cell function. Key targets and effects are listed in the table below [1] [2] [4].
| Target/Pathway | Action | Biological Consequence |
|---|---|---|
| NF-κB Pathway | Inhibition [2] | Suppression of pro-inflammatory gene expression [1] [4]. |
| Cyclooxygenases (COX-1/COX-2) | Inhibition [4] | Reduced synthesis of prostaglandins, alleviating inflammation and pain [4]. |
| Intracellular Calcium [Ca²⁺]i | Increase in epithelial cells [2] | Stimulation of cellular secretion (e.g., mucin) [2]. |
| Transcription Factors (RelB, p65, p100, p105) | Modulation [1] | Downstream regulation of the immune and inflammatory response [1]. |
The following diagram illustrates the integrated signaling pathways and biological effects of this compound:
3. Research Applications & Experimental Data
This compound has been investigated for several therapeutic applications, with recent Phase 3 clinical trials reported for dry eye disease [5]. The tables below summarize key experimental findings from in vitro and in vivo studies.
Table 3.1: Key In Vitro Findings [2]
| Cell Line / System | Experimental Protocol | Key Results |
|---|---|---|
| Human Corneal Epithelial Cells | Treated with 100-250 µM this compound for 24-48 hours. | Increased secretion of mucin-like glycoproteins. |
| Human Conjunctival Epithelial Cells | Treated with 200 µM this compound for 24 hours. | Significantly increased production of mucins MUC1, MUC2, MUC4, MUC5AC, MUC5B, and MUC16. |
Table 3.2: Key In Vivo Findings [2]
| Disease Model | Experimental Protocol | Key Results |
|---|---|---|
| Rabbit Dry Eye Model | 3% this compound eye drops, single dose. | Significantly reduced corneal damage and permeability. |
| Rat Intestinal Injury Model | 30 mg/kg, oral administration, every 12 hours for 3 days. | Increased ERK expression; significantly reduced intestinal permeability. |
| Mouse Colitis-Associated Cancer Model | 30 mg/kg, oral gavage, twice daily for 8 weeks. | Reduced number of colon tumors; ameliorated weight loss and colon shortening; enhanced apoptosis. |
4. Formulation Considerations
A recent patent details an ophthalmic composition for treating dry eye disease. While exact concentrations are not specified, the patent lists several standard formulation components that ensure stability, sterility, and comfort [6].
5. Synthesis & Purification Notes
A significant hurdle in compiling a synthesis protocol is that detailed methods are contained within patents.
To proceed with laboratory work on this compound, consider the following:
The following table consolidates the key identified information about this compound.
| Property | Description |
|---|---|
| Chemical Name | This compound (also known as DA-6034 free acid) [1] |
| CAS Number | 203191-10-0 [1] |
| Molecular Formula | C₂₀H₁₈O₈ [1] |
| Molecular Weight | 386.35 g/mol [1] |
| Chemical Structure | A synthetic derivative of the flavonoid Eupatilin. The SMILES notation is COC1=C2C(OC(C3=CC(OC)=C(OC)C=C3)=CC2=O)=CC(OCC(O)=O)=C1 [1] |
| Therapeutic Application | Treatment of Dry Eye Disease; protection of gastric and intestinal mucosa [2] [1] |
| Proposed Mechanism of Action | Inhibition of the NF-κB pathway; induction of intracellular calcium increase ([Ca²⁺]i) in epithelial cells; promotion of mucin secretion [1] |
| Reported Bioanalytical Challenge | Low oral bioavailability (0.04% for free amentoflavone, a related biflavone) and high percentage of conjugated metabolites in plasma [3] |
While a specific protocol for this compound is unavailable, the established practices for analyzing similar flavonoids provide a robust framework. The workflow below outlines the key stages in developing a quantification method.
Sample Preparation: For plasma samples, techniques like liquid-liquid extraction (LLE) are common. The study on amentoflavone used LLE with tert-butyl methyl ether after enzymatic hydrolysis with β-glucuronidase/sulfatase to cleave conjugated metabolites back to the parent aglycone for total quantification [3]. This step is crucial given the high metabolite conjugation noted for flavonoids [3].
Chromatographic Separation: As demonstrated for flavonoids like 2'-hydroxyflavanone and methylated flavone regioisomers, high-resolution separation is best achieved using reversed-phase chromatography [4] [5]. A typical setup involves:
Mass Spectrometric Detection: The preferred approach is LC-MS/MS.
This compound is a synthetic derivative of Eupatilin, a flavonoid compound [1] [2]. Its potential for treating chronic inflammatory diseases stems from a complex mechanism that simultaneously targets multiple pathways.
The diagram below illustrates how this compound intervenes in the NF-κB inflammatory signaling pathway, which is central to its action.
The primary anti-inflammatory and immunomodulatory activities of this compound are summarized in the table below.
| Activity | Molecular Targets & Pathways | Observed Effects |
|---|---|---|
| Anti-inflammatory [3] [2] | Inhibits COX-1/COX-2 enzymes; inhibits NF-κB pathway via dissociation of Hsp90/IKK-γ complex [3] [2]. | Reduces prostaglandin synthesis; decreases pro-inflammatory cytokine (e.g., IL-8) production [2]. |
| Antioxidant [3] | Neutralizes free radicals [3]. | Reduces cellular damage from oxidative stress. |
| Immunomodulatory [3] | Modulates NF-κB activity [3]. | Balances immune response, preventing overactivity (autoimmunity) or underactivity. |
| Mucin Secretion & Tissue Protection [1] [4] | Induces intracellular Ca2+ increase; activates P2Y receptors and mTOR pathway [1] [4]. | Promotes mucin (MUC5AC, etc.) secretion from epithelial/goblet cells; enhances cell migration and wound healing [1] [4]. |
To evaluate this compound's potential in RA, you can adapt established in vitro and in vivo models of inflammation. The workflow below outlines a proposed experimental strategy.
1. In Vitro Assessment in Synoviocytes
2. In Vivo Assessment in a Collagen-Induced Arthritis (CIA) Model
While direct RA model data is limited, findings from other inflammatory disease models strongly support this compound's therapeutic potential.
| Disease Model | Dosing Regimen | Key Outcomes | Source |
|---|---|---|---|
| Colitis-Associated Cancer (Mouse) | 30 mg/kg; Oral gavage; twice daily for 8 weeks | Reduced number of colon tumors; inhibited expression of COX-2 and phospho-IKKα; enhanced apoptosis [1]. | [1] |
| Small Intestinal Injury (Rat) | 30 mg/kg; Oral administration; every 12 hours for 3 days | Significantly lowered intestinal permeability; increased ERK expression [1]. | [1] |
| Dry Eye Syndrome (Rabbit) | 3% ophthalmic suspension; eye drops; single dose | Significantly reduced desiccation-induced corneal damage; increased mucin secretion [1] [4]. | [1] [4] |
Inflammatory Bowel Disease (IBD), comprising primarily Crohn's disease and ulcerative colitis, represents a group of chronic inflammatory disorders of the gastrointestinal tract characterized by alternating periods of remission and flare-ups. The complex etiology of IBD involves dysregulated immune responses, epithelial barrier dysfunction, and environmental triggers in genetically susceptible individuals. Current therapeutic approaches for IBD, including aminosalicylates, corticosteroids, and biologics, often yield suboptimal outcomes due to limited efficacy, significant side effects, and loss of response over time. There remains a substantial unmet medical need for novel therapeutic agents that can effectively maintain remission with improved safety profiles.
This compound (DA-6034) is a synthetic derivative of the naturally occurring flavonoid eupatilin, strategically designed to enhance the anti-inflammatory and mucosal protective properties of its parent compound [1] [2]. As a novel flavonoid derivative, this compound has demonstrated promising therapeutic potential across multiple preclinical models of intestinal inflammation through its multi-targeted mechanism of action. The compound has advanced through various stages of investigation, from in vitro mechanistic studies to in vivo validation in experimental colitis models, and has progressed to clinical trials in human subjects [3] [4]. These application notes and protocols provide researchers with comprehensive methodological frameworks for evaluating this compound in IBD models, supported by empirical data from published studies.
This compound (7-carboxymethyloxy-3',4',5-trimethoxy flavone) is characterized by a distinct chemical structure that incorporates specific modifications to enhance its pharmacological activity and stability. The compound has a molecular formula of C₂₀H₁₈O₈ and a molecular weight of 386.35 g/mol [2] [4]. Its structural features include a flavone backbone with methoxy substitutions at the 3', 4', and 5 positions, and a critical carboxymethyloxy group at the 7 position that contributes to its enhanced biological activity compared to naturally occurring flavonoids [5].
The pharmacokinetic profile of this compound demonstrates particularly favorable characteristics for local action in the gastrointestinal tract. Clinical studies in healthy human volunteers have revealed that the compound undergoes minimal systemic absorption following oral administration. In phase I clinical trials, single and multiple doses of up to 200 mg resulted in mean maximum plasma concentrations (Cₘₐₓ) below 3 ng/mL, with urinary recovery accounting for only 0.3% of the administered dose [3]. This limited systemic exposure translates to a favorable safety profile with reduced potential for off-target effects, while simultaneously enabling high local concentrations at the site of intestinal inflammation. The observed high inter-subject variability in pharmacokinetic parameters (CV% for AUC ranging from 16.0% to 125.0%) may reflect individual differences in gut physiology and metabolism that could influence drug delivery [3].
This compound exerts its therapeutic effects through multiple interconnected mechanisms that target various aspects of the inflammatory cascade in IBD:
NF-κB Pathway Inhibition: this compound directly interferes with the activation of nuclear factor kappa B (NF-κB), a master regulator of inflammation. Mechanistic studies reveal that the compound promotes the dissociation of the IKK-γ-Hsp90 complex in gastric epithelial cells infected with H. pylori, leading to suppressed IKK activity and subsequent inhibition of NF-κB nuclear translocation [4]. This ultimately results in reduced expression of pro-inflammatory cytokines and chemokines, including IL-8 and monocyte chemoattractant protein-1 (MCP-1), which play pivotal roles in neutrophil recruitment and inflammation perpetuation in IBD [4].
COX Enzyme Modulation: The compound demonstrates inhibitory activity against both cyclooxygenase-1 and 2 (COX-1 and COX-2) enzymes, thereby reducing the production of prostaglandins that mediate inflammation and pain [1]. This dual inhibition likely contributes to its anti-inflammatory effects while potentially offering a superior safety profile compared to selective COX-2 inhibitors, which have been associated with cardiovascular complications.
MAPK Signaling Interference: Additional research indicates that this compound can suppress the mitogen-activated protein kinase (MAPK) pathways, including p38, JNK, and ERK signaling cascades [6]. These pathways are activated in response to cellular stressors and contribute to the production of pro-inflammatory mediators in the intestinal epithelium.
Beyond its anti-inflammatory properties, this compound directly enhances gastrointestinal barrier function through several complementary mechanisms:
Mucin Secretion Stimulation: In both human corneal and conjunctival epithelial cells, this compound (at concentrations of 100-250 μM) significantly increased the production of mucin-like glycoproteins and specific mucin species including MUC1, MUC2, MUC4, MUC5AC, MUC5B, and MUC16 [4]. This enhanced mucin production creates a more robust protective layer along the epithelial surface, limiting pathogen penetration and physical stress.
Calcium-Dependent Pathways: The compound induces intracellular calcium concentration ([Ca²⁺]i) increases in epithelial cells, activating calcium-dependent signaling that promotes mucosal healing and protection [2]. This mechanism appears to operate through P2Y receptor stimulation, triggering downstream events that enhance epithelial restitution [4].
mTOR Pathway Activation: this compound has been shown to promote gastric epithelial cell migration and wound healing through activation of the mTOR pathway, a crucial regulator of cell growth, proliferation, and survival [4]. This property accelerates the repair of damaged mucosa in inflammatory conditions.
Table 1: this compound's Mechanisms of Action and Experimental Evidence
| Mechanism | Experimental System | Observed Effects | Citation |
|---|---|---|---|
| NF-κB Inhibition | H. pylori-infected MKN-45 gastric epithelial cells | Dissociation of IKK-γ-Hsp90 complex; reduced IL-8 and MCP-1 expression | [4] |
| COX Inhibition | In vitro enzyme assays | Reduced prostaglandin synthesis | [1] |
| Mucin Secretion | Human corneal/conjunctival epithelial cells | Increased MUC1, MUC2, MUC4, MUC5AC, MUC5B, MUC16 production | [4] |
| Calcium Signaling | Epithelial cells | Increased [Ca²⁺]i through P2Y receptor stimulation | [2] |
| MAPK Inhibition | DSS-induced colitis models | Suppressed p38, JNK, and ERK phosphorylation | [6] |
| mTOR Activation | Gastric epithelial cells | Enhanced cell migration and wound healing | [4] |
Diagram 1: this compound's multi-targeted mechanisms of action in inflammatory bowel disease. The compound simultaneously inhibits multiple pro-inflammatory pathways (NF-κB, COX, MAPK) while enhancing mucosal protection through calcium signaling and mTOR activation.
This compound has demonstrated consistent therapeutic efficacy across multiple well-established chemical-induced colitis models, which replicate various aspects of human IBD pathology:
Acetic Acid-Induced Colitis: In this acute inflammation model, intracolonic instillation of 4% acetic acid solution induces rapid epithelial damage and neutrophil infiltration. Oral administration of this compound (0.3-3 mg/kg, twice daily for 6 days) resulted in dose-dependent protection against macroscopic and histological damage. Notably, at the 3 mg/kg dose, this compound demonstrated superior efficacy to both prednisolone (1 mg/kg) and sulfasalazine (100 mg/kg) in reducing macroscopic lesion scores [7].
TNBS-Induced Colitis: The trinitrobenzene sulfonic acid (TNBS) model produces T-cell mediated transmural inflammation resembling Crohn's disease. When administered orally for 6 or 20 days in TNBS-treated rats, this compound (3 mg/kg) significantly attenuated the severity of colitis, as evidenced by improved macroscopic and histologic damage scores, reduced inflammatory infiltrate, and enhanced epithelial regeneration [7] [4].
DSS-Induced Colitis: The dextran sodium sulfate (DSS) model induces epithelial barrier dysfunction and inflammation similar to ulcerative colitis. In both preventive and therapeutic regimens, this compound (30 mg/kg) markedly ameliorated DSS-induced disease activity, reducing weight loss, disease activity index (DAI), and colon shortening while preserving crypt architecture and reducing inflammatory cell infiltration [4]. The therapeutic administration (initiated after DSS exposure) was particularly notable, demonstrating this compound's ability to reverse established inflammation.
Beyond chemical-induced models, this compound has shown efficacy in more complex systems that better represent the chronic nature of human IBD:
HLA-B27 Transgenic Rats: This genetic model develops spontaneous colitis without exogenous triggers, closely mimicking the immune dysregulation observed in human IBD. This compound (3 mg/kg, twice daily for 6 weeks) effectively ameliorated loose stool consistency and reduced microscopic inflammatory damage, which are key evaluation parameters in this model [7].
Colitis-Associated Cancer: In an azoxymethane (AOM)/DSS-induced inflammation-driven carcinogenesis model, this compound (30 mg/kg, twice daily from day 7 to 63) significantly reduced tumor multiplicity and suppressed tumor progression. Mechanistic investigations revealed that this chemopreventive effect was associated with enhanced apoptosis of transformed epithelial cells and inhibition of proliferative markers (Ki-67), inflammatory mediators (COX-2), and NF-κB signaling components (phospho-IKKα) [4].
Table 2: Efficacy of this compound in Preclinical IBD Models
| Disease Model | Induction Method | Dosing Regimen | Key Outcomes | Citation |
|---|---|---|---|---|
| Acute Colitis | 4% Acetic acid | 0.3-3 mg/kg oral, twice daily × 6 days | Dose-dependent protection; superior to prednisolone at 3 mg/kg | [7] |
| Chronic Colitis | TNBS in 50% ethanol | 3 mg/kg oral × 6 or 20 days | Reduced macroscopic and histologic damage scores | [7] |
| DSS Colitis (Preventive) | 4% DSS in drinking water × 5 days | 30 mg/kg oral concurrent with DSS | Attenuated weight loss, DAI, colon shortening | [4] |
| DSS Colitis (Therapeutic) | 4% DSS in drinking water × 5 days | 30 mg/kg oral after DSS exposure | Improved established inflammation, preserved crypt architecture | [4] |
| Spontaneous Colitis | HLA-B27 transgenic rats | 3 mg/kg oral, twice daily × 6 weeks | Ameliorated loose stool, reduced microscopic damage | [7] |
| Colitis-Associated Cancer | AOM + DSS cycles | 30 mg/kg oral, twice daily × 8 weeks | Reduced tumor number, enhanced apoptosis, inhibited COX-2 | [4] |
Objective: To evaluate the preventive and therapeutic efficacy of this compound in dextran sodium sulfate (DSS)-induced acute colitis.
Materials:
Experimental Groups (n=8-10 per group):
Procedure:
Key Considerations:
Objective: To assess this compound efficacy in a T-cell mediated colitis model.
Materials:
Procedure:
Outcome Measures:
Objective: To elucidate molecular mechanisms of this compound action in intestinal epithelial cells.
Cell Culture Protocol:
Diagram 2: Comprehensive workflow for evaluating this compound in experimental IBD models. The protocol encompasses model selection, experimental implementation, and multi-faceted analysis phases to thoroughly characterize therapeutic efficacy and mechanisms of action.
This compound has progressed through several stages of clinical evaluation, demonstrating a favorable safety profile and potential therapeutic utility:
Phase I Clinical Trials: A randomized, double-blind, placebo-controlled, ascending-dose study in 67 healthy volunteers established the safety and tolerability of this compound. Single doses up to 200 mg and multiple doses up to 200 mg/day for 7 days were well tolerated with no serious adverse events reported. The study confirmed minimal systemic absorption, with mean maximum plasma concentrations below 3 ng/mL and urinary recovery of only 0.3% of the administered dose [3]. This pharmacokinetic profile supports localized action in the gastrointestinal tract with limited off-target effects.
Specialized Formulations: Beyond conventional oral formulations, this compound has been developed as ophthalmic solutions for ocular surface diseases. Phase I (NCT01162954) and Phase II (NCT01670357) clinical trials have evaluated DA-6034 eye drops for dry eye syndrome, demonstrating efficacy in promoting mucin secretion and corneal protection [4] [8]. These specialized formulations highlight the compound's versatility across different mucosal surfaces.
Ongoing Development: While some clinical trials have been completed, others such as the Phase III study for acute gastritis (NCT01813812) remain listed with "Unknown status" [4], suggesting potential discontinuation or lack of reporting. This underscores the challenging translational pathway for even promising therapeutic candidates.
The optimal delivery of this compound for IBD treatment requires careful consideration of formulation approaches:
Oral Formulations: Conventional tablets or capsules designed for local gastrointestinal delivery represent the primary administration route. The minimal systemic absorption is advantageous for limiting side effects but may require higher doses for efficacy in transmural disease.
Targeted Delivery Systems: Advanced formulation strategies including enteric coatings, colonic targeting systems, and mucoadhesive carriers could enhance drug delivery to specific intestinal segments affected by IBD. Patent literature describes combinations with calcium lactate and various polymers to modify release profiles [9].
Combination Therapies: Given its multi-targeted mechanism, this compound may offer synergistic benefits when combined with existing IBD therapeutics such as aminosalicylates or immunomodulators. Rational combination strategies could potentially lower doses of individual agents while maintaining efficacy and reducing side effects.
This compound represents a promising therapeutic candidate for inflammatory bowel disease with a distinctive multi-modal mechanism of action that simultaneously targets inflammatory signaling pathways and enhances mucosal protection. The comprehensive preclinical data generated across diverse experimental models provides compelling evidence of its potential utility in both induction and maintenance of IBD remission.
The favorable safety profile demonstrated in clinical trials, coupled with its limited systemic absorption, positions this compound as a potentially valuable option for long-term management of chronic intestinal inflammation with reduced risk of systemic adverse effects. However, further controlled clinical studies in IBD patient populations are necessary to definitively establish its efficacy and optimal positioning in the therapeutic armamentarium.
Future research directions should focus on:
The protocols and application notes presented herein provide a methodological foundation for continued investigation of this promising flavonoid derivative in inflammatory bowel disease.
Recoflavone (also known as DA-6034 free acid) is a synthetic derivative of the flavonoid Eupatilin. Its potential therapeutic value is attributed to a multi-targeted mechanism of action that is relevant to inflammatory conditions [1] [2].
The table below summarizes its core scientific profile:
| Property | Description |
|---|---|
| Drug Type | Small molecule drug [3] |
| Chemical Class | Synthetic flavonoid derivative [1] [2] |
| Primary Mechanisms | Inhibits NF-κB pathway; Inhibits COX enzymes; Induces intracellular calcium ([Ca²⁺]i) increase; Exhibits antioxidant and immunomodulatory activities [1] [2] |
| Key Relevant Activities | Anti-inflammatory, protection of gastric and intestinal mucosa [2] |
| Primary R&D Indications | Dry Eye Syndromes (Phase 3), Acute/Chronic Gastritis (Phase 3) [3]. Psoriasis is discussed preclinically as a potential application [1]. |
The rationale for investigating this compound in psoriasis stems from its ability to target key inflammatory pathways, such as NF-κB, which is a central regulator of the pro-inflammatory cytokines involved in psoriasis pathogenesis [1] [4]. However, this remains a theoretical basis for research rather than a demonstrated clinical application.
For researchers interested in exploring the effects of this compound in preclinical models of inflammatory skin disease, the following protocols from scientific literature can serve as a reference.
This protocol assesses this compound's effect on epithelial cells, which may be relevant to understanding its potential impact on skin keratinocytes [2].
This model demonstrates the compound's systemic anti-inflammatory and mucosal protective effects [2].
According to the latest pharmaceutical intelligence, this compound has reached Phase 3 clinical trials, but for indications other than psoriasis [3]. Its development for dry eye syndromes is reported as recently as 2025 [5].
For context, the field of psoriasis treatment is advancing rapidly with new targeted therapies. The following diagram illustrates the key inflammatory pathways targeted by modern psoriasis treatments, which is useful for comparing against this compound's mechanism.
Figure 1. Key inflammatory pathways and drug targets in psoriasis treatment [4] [6]
Notably, recent breakthroughs in psoriasis treatment include oral therapies like Icotrokinra, an IL-23 receptor blocker, and TYK2 inhibitors like Deucravacitinib, which represent the current frontier of research that this compound would need to be evaluated against [7] [6].
Currently, this compound's role in psoriasis treatment is not established and remains a subject for preclinical research. Its development path is focused on ophthalmic and gastrointestinal diseases.
For scientists considering research on this compound for psoriasis, the following steps are suggested:
Recoflavone is a synthetic flavonoid derivative investigated primarily for its anti-inflammatory and immunomodulatory properties [1]. The table below summarizes its key development information:
| Attribute | Details |
|---|---|
| Drug Type | Small molecule [2] |
| Primary Mechanism | Inhibits cyclooxygenase (COX-1 & COX-2); modulates NF-κB activity [1] |
| Key Indications (in Research) | Dry Eye Syndromes, Acute/Chronic Gastritis, Inflammatory Bowel Disease, Rheumatoid Arthritis, Psoriasis [2] [1] |
| Highest R&D Phase | Phase 3 (for Dry Eye Syndromes and Gastritis) [2] |
| Originator | Not fully specified in available data |
Research suggests this compound's effects come from a multi-targeted mechanism. A molecular docking study against the SARS-CoV-2 spike protein (PDB ID: 6LU7) estimated its binding energy at -3.40 kcal/mol [3]. While this was the lowest among the flavonoids tested in that study, it indicates a potential for interaction with viral proteins.
The following diagram illustrates the proposed primary anti-inflammatory signaling pathway and the points where this compound is thought to intervene, based on its described mechanism [1]:
Given the lack of specific animal administration protocols for this compound, the following workflow outlines a logical approach for generating this data, from in silico analysis to in vivo validation. This model integrates established drug development steps with the available information on this compound.
Recoflavone, also known as DA-6034 free acid, is a synthetic derivative of the flavonoid Eupatilin. Its chemical name is 2-[2-(3,4-dimethoxyphenyl)-5-methoxy-4-oxochromen-7-yl]oxyacetic acid, and its molecular formula is C₂₀H₁₈O₈ with a molecular weight of 386.35 g/mol [1] [2].
The following table summarizes its key chemical identifiers:
| Property | Description |
|---|---|
| CAS Number | 203191-10-0 [1] [2] |
| Synonyms | DA-6034; 7-(carboxymethyloxy)-3',4',5-trimethoxyflavone [2] |
| IUPAC Name | 2-[2-(3,4-dimethoxyphenyl)-5-methoxy-4-oxochromen-7-yl]oxyacetic acid [2] |
| Molecular Formula | C₂₀H₁₈O₈ [1] [2] |
| Molecular Weight | 386.35 g/mol (386.4 g/mol) [1] [2] |
| SMILES | COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC)OCC(=O)O)OC [2] |
No explicit stability data for this compound was found in the search results. However, a study on ipriflavone, another isoflavone derivative, provides insight into the potential stability challenges flavonoids may face. Ipriflavone was found to be unstable across a wide range of pH conditions (1-13, except pH 8) and in biological matrices like blood and plasma when incubated at 37°C [3]. This suggests that the stability of this compound must be empirically verified and cannot be assumed.
This protocol is constructed by applying the International Council for Harmonisation (ICH) Q1A(R2) guideline for stability testing of new drug substances and products to the context of this compound [4].
To provide evidence on how the quality of this compound varies with time under the influence of various environmental factors like temperature, humidity, and light, and to establish a recommended storage condition and retest period [4].
Stress testing helps identify likely degradation products and pathways, and validates the stability-indicating power of the analytical methods [4].
Formal studies require data from at least three primary batches of the drug substance. The batches should be manufactured to a minimum of pilot scale using a method that simulates the final production process [4].
The table below outlines the standard storage conditions and minimum time periods as per ICH guidelines for long-term, intermediate, and accelerated testing [4].
| Study Type | Storage Condition | Minimum Data Period Covered at Submission | Application to this compound |
|---|---|---|---|
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | Primary data to establish retest period |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | If significant change occurs at accelerated condition |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | To evaluate the impact of short-term excursions |
Stability studies should include testing for attributes susceptible to change and likely to influence quality, safety, or efficacy.
The experimental workflow for the stability study can be summarized as follows:
A critical part of stability testing is the use of validated, stability-indicating methods.
The logical relationship for analytical method development and application is outlined below:
Recoflavone's primary mechanism involves modulating the NF-κB signaling pathway, a key regulator of inflammatory responses [1] [2]. This action underpins its potential in treating inflammatory skin conditions.
The table below summarizes its core mechanisms and resulting potential applications.
| Mechanism of Action | Biological Effect | Potential Cosmetic/Dermatologic Application |
|---|---|---|
| NF-κB pathway inhibition [1] [2] | Reduction of pro-inflammatory cytokines; downregulation of inflammatory enzymes like COX-2 [2]. | Anti-inflammatory formulations for sensitive skin, atopic dermatitis, and acne. |
| Stimulation of mucin secretion (MUC5AC) [2] | Enhancement of the protective glycoprotein layer on mucosal and skin surfaces. | Restoration of skin barrier function; ingredient for "emollients plus" [3]. |
| Promotion of cell migration via mTOR pathway [2] | Acceleration of wound closure and tissue repair in gastric epithelial cells. | Skin rejuvenation and wound-healing formulations. |
This mechanism can be visualized through the following signaling pathway:
The known mechanisms of this compound suggest several high-potential avenues for cosmetic and dermatologic R&D.
Anti-inflammatory "Emollients Plus" for Atopic Dermatitis (AD):
Skin Barrier Repair and Wound Healing Formulations:
To validate this compound for a new cosmetic application, such as barrier repair, a multi-stage experimental approach is recommended. The workflow for this testing strategy is outlined below.
I hope this structured overview provides a solid foundation for your research and development planning. Should you require further elaboration on any of these sections, please feel free to ask.
This compound (also known as DA-6034 free acid) is a synthetic derivative of the naturally occurring flavonoid Eupatilin, classified chemically as a 3′,4′,5-trimethoxyflavone derivative. This small molecule (chemical formula: C₂₀H₁₈O₈; molecular weight: 386.35 g/mol) represents an orally active investigational compound with multifaceted pharmacological properties. As a 5-O-methylated flavonoid, this compound exhibits modified physicochemical characteristics compared to its parent compound, influencing its solubility, stability, and biological activity profiles. Currently classified as an investigational drug, this compound has undergone clinical evaluation for several conditions, reaching Phase III trials for gastritis and Phase II for dry eye syndrome, while development for inflammatory bowel diseases (Crohn's disease and ulcerative colitis) has been discontinued [1] [2].
The compound demonstrates a multi-target mechanism of action, primarily functioning as an NF-κB pathway inhibitor and calcium channel agonist that induces intracellular calcium ([Ca²⁺]i) increases in epithelial cells [3] [2]. These fundamental mechanisms underpin its diverse pharmacological activities, including anti-inflammatory, anti-tumor, mucosal protective, and secretory-promoting effects across various tissue types. Research applications have expanded to include investigations for dry eye disease, gastric and intestinal injury protection, and colitis-associated cancer models, making it a compound of significant interest for pharmaceutical development [3].
This compound possesses specific chemical properties that directly influence its formulation behavior and biological interactions:
Chemical Structure: this compound features a flavone backbone with three methoxy groups at the 3', 4', and 5 positions, and a carboxymethyl side chain that contributes to its molecular properties and potential for chemical modification [1] [3]. The compound belongs to the class of 5-O-methylated flavonoids with additional 3'-O-methylation and 4'-O-methylation, defining its specific chemical classification [1].
Solubility Profile: this compound is characterized as poorly water-soluble, with experimental water solubility of approximately 0.0158 mg/mL (15.8 μg/mL) [1]. This poor aqueous solubility represents a primary formulation challenge that necessitates specialized vehicle systems for effective delivery. However, the compound demonstrates good solubility in organic solvents, including DMSO (40 mg/mL, 103.53 mM) [3], providing options for in vitro research applications.
Physicochemical Parameters: Calculated physicochemical properties include a logP value of 2.67 (indicating moderate lipophilicity), polar surface area of 100.52 Ų, and presence of 8 hydrogen bond acceptors and 1 hydrogen bond donor [1]. These characteristics influence membrane permeability, protein binding, and overall drug-like properties according to Lipinski's rule of five compliance [1].
Solid State Stability: this compound in solid form remains stable for at least 3 years at -20°C and 2 years at 4°C when protected from light and moisture [3].
Solution Stability: Stock solutions in DMSO maintain stability for 6 months at -80°C and 1 month at -20°C when stored in airtight containers with minimal headspace [3]. Multiple freeze-thaw cycles should be avoided to prevent compound degradation.
Compatibility Considerations: The methoxybenzene and chromone structural elements in this compound may present potential sensitivity to strong oxidizing agents and extreme pH conditions, necessitating appropriate buffering systems in formulation development [1].
Ophthalmic formulations represent the most advanced application area for this compound, with specific vehicle composition patents and ongoing clinical development for dry eye disease:
Table 1: Vehicle Components for this compound Ophthalmic Formulations
| Component Category | Specific Ingredients | Concentration Range | Functional Role | Compatibility Notes |
|---|---|---|---|---|
| Permeation Enhancers | Polyoxyethylene castor oil derivatives, Poloxamers | 0.01-5% | Improve corneal penetration | Critical for ocular bioavailability [4] |
| Aqueous Vehicles | Buffered saline (pH 6.0-7.8) | 0.9% NaCl equivalent | Isotonicity maintenance | Phosphate, borate, or citrate buffers recommended [5] |
| Viscosity Modifiers | Hydroxypropyl methylcellulose, Carbomers, Polyvinyl alcohol | 0.1-3% | Residence time prolongation | Optimizes precorneal retention [5] [4] |
| Preservatives | Benzalkonium chloride, EDTA | 0.005-0.02% | Microbial prevention | Compatible but requires stability assessment [5] [4] |
| Co-solvents | Glycerin, Propylene glycol, Polyethylene glycol 400 | 1-10% | Solubility enhancement | Improves solubility of poorly water-soluble drug [5] |
The development of this compound ophthalmic solutions has specifically addressed the challenge of corneal penetration through the incorporation of permeation enhancers such as polyoxyethylene castor oil derivatives or poloxamers, which facilitate sufficient ocular absorption to exert therapeutic effects [4]. These formulation advances have enabled progression to clinical trials, with a 3% this compound ophthalmic solution demonstrating significant reduction in corneal damage in rabbit dry eye models [3].
For gastrointestinal-targeted applications, oral formulation strategies must address both solubility limitations and the need for protection against gastric degradation:
Table 2: Vehicle Systems for this compound Oral Formulations
| Formulation Type | Vehicle Components | Composition | Administration Protocol | Experimental Evidence |
|---|---|---|---|---|
| Oil-in-Water Emulsion | Castor oil, Lecithin, Propylene glycol, Ethanol | Oil phase (5-15%), Surfactants (1-5%), Aqueous phase (q.s.) | 30 mg/kg, twice daily [3] | Intestinal permeability reduction in rat models [3] |
| Suspension Systems | Methylcellulose, Carboxymethyl cellulose, Polysorbates | Viscosity agent (0.5-2%), Surfactant (0.1-1%) | Oral gavage administration | Used in colitis-associated cancer models [3] |
| Nanoparticle Loading | Mesoporous silica nanospheres, Bioactive glass | 75 SiO₂/20 CaO/5 P₂O₅ (mol%) | Not specified for this compound | Demonstrated with ipriflavone analog [6] |
The oil-in-water emulsion system has demonstrated particular efficacy for intestinal protection applications, with studies showing that this compound administered at 30 mg/kg in such vehicles significantly reduced intestinal permeability in indomethacin-induced small intestinal injury models in rats [3]. These formulations typically incorporate medium-chain triglycerides or castor oil as lipid phases, stabilized by lecithin or polyoxyethylene surfactants, with propylene glycol (5-15%) serving as a co-solvent to enhance drug loading capacity [7].
While less extensively documented than ophthalmic or oral routes, topical formulation strategies have been explored for dermatological applications:
Topical Delivery Systems: Patent literature describes compositions containing antioxidants and skin penetration enhancers for flavonoid compounds, which could be adapted for this compound [8]. These typically incorporate alkyl aryl ethers and phenoxyacetic acid derivatives similar to this compound's structural elements, suggesting compatibility [8].
Parenteral Formulations: For injection administration, oil-in-water type emulsion compositions have been developed for poorly water-soluble drugs including flavonoid analogs [7]. These systems typically contain 5-20% oil phase (soybean oil, medium-chain triglycerides), 1-5% emulsifiers (lecithin, poloxamer), and tonicity adjusters (glycerol, propylene glycol) to create stable formulations for intravenous or intramuscular administration [7].
Purpose: This protocol evaluates the effect of this compound on mucin-like glycoprotein secretion in human corneal epithelial cells, relevant to its application in dry eye disease where enhanced mucin production contributes to tear film stability [3].
Materials:
Procedure:
Technical Notes: Optimal this compound concentrations for mucin secretion effects range from 100-250 µM, with maximal response typically observed at 200 µM [3]. Include positive controls such as epidermal growth factor (EGF) for assay validation.
Purpose: This protocol assesses the anti-inflammatory activity of this compound through evaluation of NF-κB pathway inhibition, a key mechanism underlying its therapeutic effects in inflammatory conditions [1] [3].
Materials:
Procedure:
Technical Notes: The assay confirms this compound's mechanism as an NF-κB pathway modulator affecting multiple components including c-Rel, RelB, and p65 subunits [1].
Purpose: This protocol describes the evaluation of this compound ophthalmic formulations in a rabbit dry eye model, assessing corneal damage prevention and therapeutic efficacy [3].
Materials:
Procedure:
Data Interpretation: this compound treatment (3%) demonstrates significantly reduced corneal permeability to methylene blue compared to vehicle-treated controls, indicating prevention of desiccation-induced corneal damage [3].
This compound exhibits a multifaceted mechanism of action involving modulation of several key signaling pathways:
Table 3: Molecular Targets and Biological Effects of this compound
| Molecular Target | Effect | Biological Consequence | Experimental Evidence |
|---|---|---|---|
| NF-κB pathway components (c-Rel, RelB, p65, p100, p105) | Modulation | Anti-inflammatory activity through reduced pro-inflammatory gene expression | [1] [3] |
| Intracellular calcium | Increase ([Ca²⁺]i) | Enhanced mucin secretion in ocular surface and salivary gland epithelial cells | [3] |
| ERK signaling | Increased expression | Mucosal protection and cytoprotective effects in intestinal epithelium | [3] |
| COX-2 expression | Inhibition | Anti-inflammatory and potential anti-tumor effects in colitis-associated cancer | [3] |
| IKKα phosphorylation | Inhibition | Reduced NF-κB activation and inflammatory signaling | [3] |
The calcium-mediated secretory enhancement represents a particularly important mechanism for dry eye applications, where this compound promotes mucin production through increased intracellular calcium levels in conjunctival and corneal epithelial cells [3]. This effect is complemented by its anti-inflammatory activity through NF-κB pathway inhibition, creating a dual mechanism addressing both the underlying inflammation and secretory deficiency in dry eye disease.
Figure 1: this compound's Multifaceted Mechanism of Action and Therapeutic Applications
This diagram illustrates the comprehensive mechanism through which this compound exerts its therapeutic effects, beginning with modulation of key molecular targets and culminating in specific cellular responses that translate to clinical applications. The NF-κB pathway inhibition represents a central mechanism, reducing expression of pro-inflammatory cytokines and mediators. Simultaneously, intracellular calcium increases trigger enhanced mucin secretion from epithelial cells, particularly relevant for ocular surface diseases. The ERK signaling activation contributes to mucosal protection and repair mechanisms, while COX-2 inhibition provides additional anti-inflammatory and potential anti-tumor benefits [1] [3].
Figure 2: Rational Formulation Development Workflow for this compound
This workflow outlines a systematic approach to addressing this compound's primary formulation challenge—poor aqueous solubility—through various formulation strategies tailored to specific administration routes. The ophthalmic solutions incorporate permeation enhancers to overcome corneal barrier limitations, while oral formulations utilize emulsion technology to enhance gastrointestinal absorption. Topical systems leverage compatibility with skin penetration enhancers for potential dermatological applications. Each approach undergoes comprehensive evaluation focusing on critical parameters including solubility enhancement, stability, bioavailability, and ultimately therapeutic efficacy in relevant disease models [5] [3] [7].
This compound has demonstrated efficacy across multiple disease models, informing its potential therapeutic applications:
Table 4: Experimental Disease Models for this compound Research
| Disease Model | Species | Dosage Form | Dosing Regimen | Key Outcomes | References |
|---|---|---|---|---|---|
| Dry Eye Disease | Rabbit | 3% Ophthalmic solution | Single dose (35 µL) after desiccation | Significantly reduced corneal damage; decreased methylene blue permeability | [3] |
| Small Intestinal Injury | Rat | Oral formulation | 30 mg/kg, every 12 hours for 3 days | Reduced intestinal permeability; increased ERK expression | [3] |
| Colitis-Associated Cancer | Mouse | Oral gavage | 30 mg/kg, twice daily for 8 weeks | Reduced colon tumors; ameliorated weight loss; inhibited COX-2 and phospho-IKKα | [3] |
| Gastritis | Human | Not specified | Phase III clinical trials | Investigated for acute and chronic gastritis treatment | [1] [2] |
The dry eye disease model represents one of the most thoroughly characterized applications, where this compound's dual mechanism of action—enhancing mucin secretion through calcium-mediated mechanisms and reducing ocular surface inflammation through NF-κB inhibition—provides a comprehensive approach to addressing the multifactorial pathogenesis of dry eye disease [3]. In the gastrointestinal domain, this compound has demonstrated significant mucosal protective effects in both upper and lower GI tract models, with particular promise in intestinal injury protection and colitis-associated cancer models [3].
Based on current evidence and mechanistic understanding, several promising research directions merit investigation:
Combination Therapies: Exploration of this compound in combination with other agents targeting complementary pathways in inflammatory conditions, particularly for dry eye disease where multiple mechanistic approaches are often employed.
Advanced Delivery Systems: Development of nanoparticle-based formulations similar to those described for ipriflavone [6], which could enhance bioavailability and targeting specificity while reducing required doses.
Expanded Indication Exploration: Investigation of this compound in additional conditions where NF-κB pathway inhibition and mucosal protection may provide therapeutic benefit, such as dermatological disorders, respiratory inflammatory conditions, and mucositis associated with cancer therapies.
Formulation Optimization: Continued refinement of delivery vehicles to enhance ocular residence time for ophthalmic applications and oral bioavailability for gastrointestinal indications through advanced emulsion technologies and permeation enhancement strategies.
This compound represents a promising multi-target therapeutic agent with well-characterized mechanisms of action and demonstrated efficacy across multiple disease models. Its successful formulation requires careful attention to its poor aqueous solubility, addressed through specialized vehicle systems incorporating permeation enhancers for ophthalmic applications and emulsion technologies for oral delivery. The comprehensive protocols outlined herein provide researchers with robust methodologies for evaluating this compound's biological effects, with particular emphasis on its mucin-enhancing and anti-inflammatory properties. As development progresses, particularly for ophthalmic indications approaching advanced clinical evaluation, these application notes and protocols offer a solid foundation for further investigation and therapeutic exploitation of this versatile flavonoid derivative.
1. Compound Profile Recoflavone is a semi-synthetic flavonoid derivative derived from eupatilin [1]. It is classified as a small molecule with investigational status and has been used in clinical trials studying conditions such as Dry Eye Syndrome and Acute/Chronic Gastritis [2]. The table below summarizes its core chemical and target information.
Table 1: Key Molecular and Pharmacological Data for this compound
| Property | Description |
|---|---|
| Generic Name | This compound [2] |
| Modality | Small Molecule [2] |
| Primary Mechanism | Modulation of NF-κB pathway [2] [1] |
| Key Molecular Targets | IKK-γ, Hsp90, Transcription factor p65, Proto-oncogene c-Rel [2] [1] |
| Associated Conditions | Dry Eye Syndrome, Gastritis (Acute & Chronic) [2] |
2. Mechanism of Action and Signaling Pathway this compound exhibits its anti-inflammatory effects primarily by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway [1]. This pathway is a critical regulator of immune responses, inflammation, and cell survival, and its dysregulation is implicated in various diseases.
The diagram below illustrates the proposed mechanism by which this compound acts in a model of H. pylori-infected gastric epithelial cells. It promotes the dissociation of the Hsp90-IKK complex, leading to the suppression of the entire NF-κB activation cascade [1].
Diagram 1: Mechanism of this compound in Inhibiting NF-κB Activation. This compound promotes the dissociation of the Hsp90-IKK complex, a critical step for IKK activation, thereby preventing the downstream NF-κB signaling cascade and subsequent pro-inflammatory gene expression [1].
The following protocols are suggested for in vitro investigation of this compound's mechanisms, based on the methodologies cited in the literature.
Protocol 1: Assessing NF-κB Pathway Inhibition in Gastric Epithelial Cells
1.1 Cell Culture and Treatment
1.2 Analysis of NF-κB Activation
1.3 Analysis of IKK-Hsp90 Complex Association
Protocol 2: General In Vitro Screening for Anti-inflammatory Activity
2.1 Cell Viability Assay
2.2 Protein Extraction and Western Blot Analysis
The anticipated results from these protocols would show that this compound pre-treatment reduces H. pylori-induced NF-κB DNA-binding activity, decreases secretion of IL-8 and MCP-1, and promotes the dissociation of the Hsp90-IKK complex, without affecting cell viability at therapeutic concentrations [1].
This compound (DA-6034) represents a promising investigational agent with a well-defined mechanism targeting the NF-κB pathway. The provided application notes and detailed protocols offer a foundation for researchers to validate and explore its anti-inflammatory efficacy in preclinical models. Future work should focus on translating these mechanistic insights into optimized clinical trial designs, potentially incorporating modern approaches like adaptive trials, to efficiently evaluate its therapeutic potential in humans.
The table below summarizes the core information about this compound as a drug candidate:
| Attribute | Description |
|---|---|
| Drug Type | Small molecule drug, synthetic flavonoid derivative [1] [2] |
| Synonyms | DA-6034, AJU-S56, GLH8NDE [1] |
| Key Mechanisms | Inhibits NF-κB signaling pathway; promotes mucin secretion; exhibits antioxidant properties [3] [4] [5] |
| Relevant Clinical Phases | Phase 3 for Acute Gastritis; Phase 3 for Dry Eye Syndromes (Status as of 2025) [1] [4] |
| Other Indications (Discontinued) | Crohn's disease, Ulcerative colitis (Phase II) [4] |
The following tables consolidate key quantitative findings from preclinical studies, which are essential for designing combination studies.
Table 1: Efficacy in Preclinical Models of Dry Eye Findings from a rabbit model of desiccation-induced dry eye syndrome treated with a 3% DA-6034 ophthalmic suspension [5].
| Model/Assay | Key Outcome Measures | Results with DA-6034 |
|---|---|---|
| Rabbit Desiccation Model | Corneal damage assessment | Significantly reduced corneal damage |
| Human Conjunctival Epithelial Cells | Mucin species production (MUC1, MUC2, MUC4, MUC5AC, MUC5B, MUC16) | Significantly increased production at 200 μM |
| Isolated Rat Conjunctival Goblet Cells | MUC5AC production | Significantly increased |
Table 2: Molecular Docking Analysis against SARS-CoV-2 Binding energies of various flavonoids, including this compound, against the SARS-CoV-2 main protease (PDB ID: 6LU7) in a computational study [6]. Lower binding energy suggests stronger potential interaction.
| Flavonoid Compound | Estimated Free Energy of Binding (kcal/mol) |
|---|---|
| Isoquercetin | -6.74 |
| Flavone | -6.12 |
| Luteolin | -5.64 |
| Quercetin | -5.52 |
| Chrysin | -5.48 |
| This compound | -3.40 |
Here are detailed methodologies for key experiments cited in the search results, which can be adapted for future combination therapy research.
Protocol 1: Assessing Efficacy in a Dry Eye Rabbit Model This protocol is based on a study demonstrating that a 3% DA-6034 ophthalmic suspension protected the corneal surface [5].
Protocol 2: Evaluating Anti-inflammatory Effects via NF-κB Pathway This protocol is based on a study investigating DA-6034's mechanism in gastric epithelial cells infected with H. pylori [3].
Based on its known mechanisms, this compound presents rational combination partners. The diagram below outlines a proposed workflow for developing such combination therapies.
Rationale for Combination Partners:
When designing application notes and protocols for this compound, consider the following:
The table below summarizes the core information for working with Recoflavone, based on data from a chemical supplier's database [1].
| Property | Specification |
|---|---|
| CAS Number | 203191-10-0 [1] |
| Molecular Formula | C20H18O8 [1] |
| Molecular Weight | 386.35 g/mol [1] |
| Purity | 98.0% [1] |
| Appearance | Off-white to light yellow solid [1] |
| Recommended Solvent | DMSO [1] |
| Solubility in DMSO | 40 mg/mL (103.53 mM) [1] |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month [1] |
Here are solutions to common challenges when working with this compound.
Q1: What is the best way to prepare a stock solution of this compound? A: The recommended solvent is DMSO [1]. The solution may require sonication and warming to 60°C to fully dissolve the solid at a concentration of 40 mg/mL [1]. Always use newly opened DMSO to prevent water absorption from affecting solubility [1].
Q2: My this compound is not dissolving completely. What should I do? A:
Q3: How should I store this compound stock solutions? A: For long-term stability, aliquot and store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month [1]. Avoid repeated freeze-thaw cycles by creating single-use aliquots.
Q4: How is this compound used in cell culture studies? A: Based on published research, this compound has been used at concentrations ranging from 100 to 250 µM in human corneal and conjunctival epithelial cells to study mucin secretion and other pathways [1]. Remember to dilute the stock solution into your cell culture medium, ensuring the final DMSO concentration is non-toxic to your cells (typically <0.1-1.0%).
Q5: What in vivo doses have been used in research models? A: The following doses have been reported in preclinical models [1]:
The diagram below outlines the key steps for preparing and using this compound in your experiments, helping to standardize the process and avoid common pitfalls.
Here are detailed methodologies for key experiments cited in the available literature [1].
This protocol is used to study this compound's potential for dry eye disease treatment.
This protocol is used to investigate the protective effects of this compound.
This section addresses common technical questions you might encounter when working with flavonoid compounds.
FAQ 1: What are the primary factors that affect flavonoid stability in solution? Flavonoid stability is influenced by several environmental and chemical factors. The main ones include:
FAQ 2: What analytical techniques are best for monitoring flavonoid stability? A combination of techniques is often required for a comprehensive analysis:
FAQ 3: How can I improve the stability of a flavonoid compound in a formulation? Strategies include:
FAQ 4: How do I study the metabolic stability of flavonoids in biological systems? Advanced sequential metabolism methods can map the entire biotransformation pathway. The workflow below outlines the process from ingestion to target tissue analysis [1]:
This section provides detailed protocols for diagnosing and resolving specific stability issues.
Question: Your flavonoid stock solution shows a loss of potency or new impurity peaks in HPLC/UPLC analysis after storage.
Investigation & Solution Protocol:
Step 1: Confirm Degradation Compare the chromatogram of the fresh solution with the stored one. Look for a decrease in the main peak area and the appearance of new peaks, which are likely degradants [1].
Step 2: Identify Stress Factors Systematically review your preparation and storage conditions against the following table:
| Stress Factor | Recommended Condition | Investigation Method |
|---|---|---|
| Light | Store in amber glass vials at -20°C or -80°C. | Compare samples stored in clear vs. amber vials. |
| Temperature | For long-term storage, keep at -80°C; avoid repeated freeze-thaw cycles. | Test stability at 4°C, -20°C, and -80°C over time. |
| Solvent | Use anhydrous DMSO, under an inert atmosphere (e.g., nitrogen). | Check for water absorption; use fresh, sealed DMSO aliquots. |
Question: The observed biological activity of your flavonoid is lower than expected, suggesting instability in the cell culture or assay medium.
Investigation & Solution Protocol:
Step 1: Profile Stability in Assay Medium Incubate your flavonoid in the assay medium at 37°C. Take samples at multiple time points (e.g., 0h, 6h, 24h) and analyze them using UPLC-HRMS to quantify the remaining parent compound and identify metabolites [1].
Step 2: Integrate Metabolomics and Transcriptomics If the flavonoid is rapidly metabolized, a multi-omics approach can reveal the pathways involved. The workflow below, inspired by plant stress response studies, can be adapted for cell-based assays [2]:
Question: The pharmacokinetic profile or efficacy of your flavonoid in an animal model is poor or highly variable.
Investigation & Solution Protocol:
Step 1: Conduct a Sequential Metabolism Study This advanced protocol, as used for polymethoxylated flavones, helps identify which compounds actually reach the systemic circulation and target organs [1].
Step 2: Identify Bioactive Metabolites The compounds that survive sequential metabolism and reach the target tissue are the most promising candidates. Isolate these and test their activity in your bioassays, as they may be the true active agents rather than the parent flavonoid [1].
The table below summarizes key quantitative findings from the literature relevant to flavonoid analysis and stability.
| Compound / Class | Key Stability / Activity Data | Analytical Method & Context | Source |
|---|---|---|---|
| Isoquercetin | Docking binding energy: -6.74 kcal/mol (with SARS-CoV-2 spike protein). | Molecular docking simulation (PDBID:6LU7). | [4] |
| Polymethoxylated Flavones (PMFs) | 7 out of 18 prototype compounds detected in cerebrospinal fluid (CSF). 14 out of 18 detected in brain tissue. | Sequential metabolism study in vivo; UPLC-HRMS. Indicates blood-brain barrier penetration. | [1] |
| Flavonoids in Peanuts | Key metabolites under stress: Carboxylic acids (initial), Flavonoids (later stages). Key pathways: Purine metabolism & Flavone and flavonol biosynthesis. | Integrated transcriptomics and metabolomics analysis under DBP stress. | [2] |
Understanding Recoflavone's fundamental properties is the first step in effective troubleshooting.
| Property | Description |
|---|---|
| Chemical Formula | C₂₀H₁₈O₈ [1] |
| Molecular Weight | 386.35 g/mol [1] [2] |
| CAS Number | 203191-10-0 [1] [2] |
| Solubility (DMSO) | 40 mg/mL (103.53 mM) - may require warming to 60°C [2] |
| Primary Mechanism | Inhibition of the NF-κB pathway [1] [2] |
| Key Targets | Modulates proteins in the NF-κB family (e.g., c-Rel, RelB, p65) [1] |
| Primary Biological Activities | Anti-inflammatory, anti-tumor, promotes mucosal secretion [2] |
The following diagram illustrates the core mechanism of this compound and points where assay interference can occur.
Here are potential issues you might encounter when working with this compound, along with recommended solutions.
| Issue | Possible Cause | Solution / Troubleshooting Step |
|---|
| Low Solubility | DMSO stock not properly prepared; solvent incompatible with assay buffer. | - Dissolve in DMSO at 40 mg/mL with warming to 60°C and brief sonication [2].
This generalized protocol for studying this compound's effect on mucin secretion in ocular cells can serve as a template. Key troubleshooting notes are integrated into the steps.
Key Steps Explained:
Recoflavone is a synthetic derivative of the flavonoid Eupatilin. It is known to be orally active and exerts its effects through mechanisms like inhibiting the NF-κB pathway and increasing intracellular calcium levels [1]. These activities underlie its anti-inflammatory, anti-tumor, and mucosa-protective properties [1].
While its specific metabolic fate is uncharacterized, the broader behavior of flavonoids provides key insights:
Here are potential strategies, derived from general flavonoid research, that you can experimentally test to stabilize this compound.
Altering the core structure of a flavonoid can protect it from metabolic enzymes. The table below summarizes potential modification sites and their rationales.
| Modification Site | Purpose | Related Evidence |
|---|---|---|
| Hydroxyl Groups | Reduce phase II metabolism (e.g., glucuronidation/sulfation) | The structure-activity relationship of flavones indicates that hydroxyl groups at the 3' and 4' positions on the B ring are crucial for activity. Blocking these with groups like methyl or ethyl can shield them from metabolism [3]. |
| Methoxy Groups | Increase lipophilicity & shield from conjugation | The presence of methoxy groups is a common feature in many active flavones [3]. A specific patent also mentions that a 7, 3', 4'-trimethoxyflavone compound demonstrated metabolic stability against the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) [4]. |
Co-administering compounds that inhibit specific metabolic enzymes can prolong the half-life of this compound. The following table lists candidates for experimental testing.
| Inhibitor Type | Example Compounds | Target Enzyme | Experimental Note |
|---|---|---|---|
| Broad-spectrum CYP450 Inhibitor | 1-aminobenzotriazole | CYP450 | Useful for in vitro systems (e.g., liver microsomes) to confirm CYP-mediated degradation [2]. |
| UGT Inhibitor | Luteolin, several non-flavonoid chemicals | UDP-glucuronosyltransferases (UGTs) | Research shows flavonoids like luteolin can inhibit UGTs, potentially slowing glucuronidation [2]. |
| Specific Inhibitor | Possibly Me-345-F-10 | 15-PGDH | The aforementioned patent on a trimethoxyflavone suggests it acts as a 15-PGDH inhibitor. While not for this compound, it indicates a potential pathway for investigation [4]. |
Advanced formulation can physically protect the compound from degradation and control its release.
To systematically investigate and mitigate this compound's metabolic degradation, you can follow this workflow. The diagram below outlines the key stages.
Q1: What are the most likely enzymes involved in this compound's metabolism? While not confirmed for this compound, flavonoids are commonly metabolized by Phase I enzymes (e.g., CYP450 isozymes like CYP3A4, CYP2C9) and Phase II enzymes (e.g., UGTs and sulfotransferases - SULTs). Your initial experiments should focus on identifying the dominant pathway.
Q2: How can I quickly screen for this compound metabolites in my in vitro systems? Using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the standard method. Compare samples incubated with and without metabolic systems (like liver microsomes) to identify new peaks that correspond to potential metabolites.
Q3: We've modified the this compound structure. How do we test if it's more stable? The most direct way is to run a parallel in vitro metabolic stability assay comparing the parent this compound and your new analog. Monitor the depletion of the parent compound over time. A slower depletion rate for the analog indicates improved metabolic stability.
Q4: Are there specific cell models for studying the protective effects of these strategies? For initial screening of efficacy (e.g., anti-inflammatory effect), you can use relevant cell lines like human corneal epithelial cells or intestinal epithelial cells, as this compound has known effects there [1]. However, to study metabolism and protection directly, liver-based in vitro models (e.g., HepG2 cells, primary hepatocytes) are more appropriate.
| Question | Answer & Technical Insight | Key Parameters & Citations |
|---|---|---|
| What are the main modern extraction techniques? | Modern techniques reduce solvent/energy use vs. conventional methods. Key methods: Ultrasound-Assisted (UAE), Microwave-Assisted (MAE), Pressurized Liquid (PLE), and Supercritical Fluid (SFE). [1] | Goal: Increase efficiency, meet environmental standards. [1] |
| How do I choose the right solvent? | Solvent polarity is critical. Ethanol-water mixtures are common, but optimal concentration varies. For SFE of Taxus chinensis flavonoids, 78-82% ethanol as a cosolvent was optimal. [2] | Factor: Target compound polarity, solvent-to-solid ratio, temperature. [1] [2] |
| Why is my extraction yield low? | Often due to non-optimized parameters. A Central Composite Design (CCD) found yield highly dependent on time, temperature, pressure, and ethanol. [2] | Solution: Use statistical optimization (e.g., RSM, CCD) to find best settings. [1] [2] |
| How can I improve compound solubility? | Poor solubility of aglycones limits bioavailability. Mechanochemical complexation with cyclodextrins (e.g., β-cyclodextrin) can significantly enhance water solubility. [3] | Example: Solubility of formononetin and biochanin A increased over 3x and 2x, respectively. [3] |
| Which resin is best for purification? | Macroporous resins are efficient. For flavone glucuronides, D141 resin (weakly polar) showed best adsorption/desorption, increasing content from ~2% in crude extract to ~24% in final product. [4] | Selection: Depends on resin polarity, surface area, and target molecule. [4] |
The following diagram illustrates the systematic approach to developing and optimizing a flavonoid extraction protocol, integrating the concepts from the search results.
Here are common challenges and solutions you may encounter during the purification of compounds like Recoflavone.
| Challenge | Root Cause & Symptoms | Recommended Solution |
|---|---|---|
| Low Recovery [1] | Disulfide Bond Reduction: Molecular fragmentation during harvest/clarification; decrease in target molecule purity after low-temperature storage [1]. | Add 0.5 mM CuSO4 to harvested samples; continuous air sparging; adjust pH/temperature; reduce storage time before capture [1]. |
| Insufficient Purity / Impurities | Complex Mixtures: Closely related product- and process-related impurities (e.g., structural analogs, aggregates) are difficult to separate [1]. | Employ orthogonal chromatography (HILIC, RP-HPLC); multi-attribute monitoring (MAM) with LC-MS for detailed impurity tracking [2] [1]. |
| Method Development Inefficiency | Tedious Optimization: Traditional screening of columns, pH, and solvents for optimal conditions is time-consuming [2]. | Implement automated, high-throughput column and solvent screening workflows to rapidly explore complex variable spaces [2]. |
After purification, you can use this validated spectrophotometric method to determine the Total Flavonoid Content (TFC), a common standardization metric.
Developed and validated method for determining Total Flavonoid Content (TFC) by differential spectrophotometry [3].
The following diagram maps the logical sequence from purification to compound identification and validation, integrating advanced prediction tools.
To further enhance your purification strategy, consider these emerging technologies:
This compound (also known as DA-6034 free acid) is a synthetic derivative of the flavonoid Eupatilin. Below is a summary of its key characteristics.
| Property | Details |
|---|---|
| CAS Number | 203191-10-0 [1] |
| Molecular Formula | C₂₀H₁₈O₈ [1] [2] [3] |
| Molecular Weight | 386.35-386.36 g/mol [1] [2] [3] |
| Density | 1.3±0.1 g/cm³ [1] |
| Boiling Point | 617.7±55.0 °C at 760 mmHg [1] |
| Flash Point | 221.2±25.0 °C [1] |
| Main Biological Role | Inhibits the NF-κB pathway and induces intracellular calcium increase [3] |
| Primary Research Applications | Dry eye disease, gastric and intestinal injury protection, anti-inflammatory and anti-tumor studies [1] [3] |
| Synonyms | DA-6034, DA-6034 free acid, 7-Carboxymethoxyloxy-3',4',5-trimethoxyflavone [1] [2] |
This compound's mechanism of action and supporting experimental data from research studies are outlined in the following table.
| Aspect | Details |
|---|---|
| Mechanism of Action | Identified as a modulator of several subunits of the NF-κB protein complex (c-Rel, RelB, p65, p100, p105) [2]. |
| In Vitro Findings | Increases secretion of mucin-like glycoproteins in human corneal epithelial cells. At 200 µM, it increases production of MUC1, MUC4, MUC5AC, MUC16, and other mucins in human conjunctival epithelial cells [3]. |
| In Vivo Models & Results | • Dry Eye Model (Rabbit): 3% eye drops reduced corneal damage [3]. • Intestinal Injury Model (Rat): 30 mg/kg (oral) reduced intestinal permeability [3]. • Colitis-Associated Cancer Model (Mouse): 30 mg/kg (oral gavage) reduced colon tumors, weight loss, and expression of markers like COX-2 [3]. |
The diagram below illustrates the core signaling pathway and biological role of this compound based on current research.
A significant gap exists in the publicly available information regarding the scale-up of this compound synthesis.
Since the information needed for your technical support center is not publicly available, here are some practical steps you can take:
A clear understanding of Recoflavone's solubility is the first step in troubleshooting experimental issues.
Table 1: this compound Solubility and Standard Solution Data
| Property | Value / Condition | Notes / Application |
|---|---|---|
| Molecular Weight [1] | 386.35 g/mol | - |
| CAS Number [1] | 203191-10-0 | - |
| Solubility in DMSO [1] | 103.53 mM (40 mg/mL) | Requires ultrasonication, warming, and heat to 60°C; hygroscopic DMSO impacts solubility, use newly opened vials. |
| Stock Solution Storage [1] | -80°C for 6 months; -20°C for 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
If standard DMSO stock solutions are insufficient for your experimental needs, consider these advanced formulation approaches.
Table 2: Strategies for Improving this compound Solubility
| Strategy | Principle | Potential Application for this compound |
|---|---|---|
| Co-solvency [2] | Uses a mixture of a water-miscible organic solvent (e.g., ethanol) with an aqueous buffer to create a more favorable solubilizing environment. | Based on methods for other flavonoids; requires empirical optimization of the water/ethanol ratio. |
| Complexation [3] | Employs cyclodextrins or other complexing agents to encapsulate the drug molecule, increasing its apparent solubility in aqueous media. | A viable option for ophthalmic preparations, as seen in a patent for a similar flavonoid derivative [3]. |
| Nanovehicle Encapsulation [2] | Incorporates the compound into nanoparticles, liposomes, or micelles to deliver it in a solubilized and protected form. | A modern approach suggested for flavonoid delivery, though it requires specialized equipment and expertise [2]. |
| Structural Modification [4] | Chemically modifies the parent compound by adding ionizable or polar groups (e.g., charged amino acids) to enhance intrinsic solubility. | A rational design strategy, as demonstrated for improving peptide solubility; likely requires medicinal chemistry expertise [4]. |
The following diagram maps out a logical pathway to diagnose and resolve solubility-related problems in your experiments.
Q1: The supplier's datasheet says this compound is soluble in DMSO at 40 mg/mL, but I see particles after preparation. What went wrong? The solubility of 103.53 mM (approximately 40 mg/mL) is achieved under specific conditions [1]. The instructions explicitly note that this requires ultrasonication, warming, and heating to 60°C. Furthermore, hygroscopic DMSO has a significant impact on solubility, so it is critical to use a newly opened, anhydrous bottle. If your DMSO has absorbed moisture from the air, it will lose its ability to dissolve compounds effectively.
Q2: My stock solution in DMSO is clear, but this compound precipitates when I add it to my cell culture medium or aqueous buffer. How can I prevent this? This "dilution-induced precipitation" is a common hurdle. The drug is suddenly in a much less friendly solvent environment. To mitigate this:
Q3: Are there any analytical techniques to confirm that this compound is truly in solution in my experimental buffer? Yes, several standard methods can be used:
Q1: What is the documented efficacy of amentoflavone as a penetration enhancer? Amentoflavone significantly enhances the skin penetration of model compounds. Research using Franz diffusion cells showed it increased the penetration enhancement ratio (ER) of caffeine by nearly three times [1].
Q2: What is the primary mechanism of action for amentoflavone? The major mechanism is dual-action, affecting both the keratin and lipid structures of the stratum corneum (SC) [1]:
Q3: What is a key safety advantage of amentoflavone over traditional enhancers? Amentoflavone is noted for its high biocompatibility. It is a natural flavonoid extracted from the plant Selaginella tamariscina. This contrasts with many existing chemical penetration enhancers that are often accompanied by obvious toxicity and skin irritation [1].
| Issue & Possible Cause | Proposed Solution |
|---|
| Low Enhancement Effect • Insufficient interaction with SC components. | Confirm amentoflavone is in solution. Pre-saturate the solution and ensure it is properly formulated to interact with both skin lipids and keratin [1]. | | High Variability in Permeation Data • Inconsistent skin model source or integrity. | Standardize skin membrane preparation. Use skin from a consistent source, carefully prepared, and pre-equilibrate in the Franz diffusion cell to ensure barrier integrity [1]. |
This is a detailed methodology for investigating the penetration enhancement effect of amentoflavone on a model compound, based on the cited research [1].
Objective: To evaluate the penetration enhancement ratio (ER) of amentoflavone for a model compound (e.g., caffeine) through excised skin.
Materials:
Procedure:
The following diagram illustrates the dual mechanisms by which amentoflavone enhances skin penetration, as determined by FTIR and DSC studies [1].
Since this compound was not found in the available literature, you can use the established protocols for amentoflavone as a starting point for your own research.
For researchers facing challenges with Recoflavone metabolite identification, the methodologies below, adapted from studies on similar flavonoids, provide a robust starting point. The following table summarizes a systematic approach used for a different isoflavone, which can be applied to this compound [1].
| Step | Technique / Focus | Key Parameters / Outcomes |
|---|---|---|
| 1. Sample Preparation | Solid-phase extraction (SPE), methanol precipitation, acetonitrile precipitation [1] | Pre-treatment of biological samples (plasma, urine, feces, liver, liver microsomes) to isolate compounds of interest. |
| 2. Instrumental Analysis | UHPLC-Q-Exactive Plus Orbitrap MS [1] | High-resolution separation and accurate mass measurement. |
| 3. Data Acquisition | Parallel Reaction Monitoring (PRM) [1] | High-sensitivity, selective monitoring of precursor ions and their fragments. |
| 4. Metabolite Identification | Diagnostic Product Ions (DPIs), Neutral Loss Fragments (NLFs) [1] | Tentative identification of metabolites based on characteristic fragmentation patterns and losses. |
Based on general principles of analytical chemistry and the described protocol, here are solutions to common problems you might encounter.
Low Abundance Metabolites: If you are struggling to detect low-concentration metabolites, ensure you are using the Parallel Reaction Monitoring (PRM) mode on your Orbitrap instrument. This method is specifically highlighted for its ability to improve the identification efficiency of metabolites, even at low concentrations in complex biological matrices [1].
Complex Fragmentation Patterns: When metabolite fragmentation is complex and hard to interpret, systematically construct Diagnostic Product Ions (DPIs) and Neutral Loss Fragments (NLFs). For the studied isoflavone, key DPIs included ions generated from losses of side chains (e.g., C4H8, C5H8) and CO groups, as well as fragments formed via Retro-Diels-Alder (RDA) fission. This provides a clear roadmap for identifying the core structure and modification sites [1].
Comprehensive Metabolic Pathway Mapping: To ensure no metabolic pathway is missed, actively look for common flavonoid biotransformations. The research on a similar compound identified 72 metabolites resulting from reactions like glucuronidation, sulfation, hydroxylation, methylation, cyclization, hydration, and their composite reactions. Using software to scan for these specific mass shifts can help build a complete picture [1].
The diagram below outlines the core experimental workflow, from sample preparation to data analysis, as described in the research [1].
The information provided above is based on a study of Neobavaisoflavone [1] and a general review of flavonoid development [2]. While the technical principles are universally applicable, public search results currently lack specific experimental data or validated protocols for This compound (DA-6034) itself.
Understanding where Recoflavone fits within the broader landscape of flavonoid-based drugs can provide useful context for your research. The table below summarizes key information on several marketed flavonoid drugs [1].
| Compound Name | Primary Therapeutic Area | Key Development Insight |
|---|---|---|
| Diosmin | Cardiovascular System | Used for venous lymphatic insufficiency [1]. |
| Baicalin | Musculo-skeletal System; Anti-infectives | Marketed for osteoarthritis and chronic hepatitis B, showing multi-purpose applications [1]. |
| Troxerutin | Cardiovascular System | Indicated for chronic venous insufficiency [1]. |
| Silibinin | Alimentary Tract and Metabolism | Used for liver disorders and poisoning [1]. |
| This compound | Information Not Specific | A flavonoid compound that has been studied [1]. |
A 2023 review highlights that natural flavonoids remain a prime source for new drug candidates, with over 50% of marketed flavonoid drugs being naturally derived [1]. Notably, flavonoid glycosides, which often have challenges with oral bioavailability, still make up a significant portion (36.8%) of successfully marketed drugs, suggesting that bioavailability hurdles can be overcome [1].
While this compound-specific data is scarce, well-established pharmacokinetic (PK) modeling and optimization strategies can be applied to your research. PK modeling aims to predict a drug's concentration in blood, tissues, and organs over time using mathematical models [2].
| Modeling Approach | Core Concept | Application Example |
|---|---|---|
| Compartmental Modeling | Models body as compartments (central, peripheral); rapid, homogeneous drug distribution within each [2]. | "Two-compartment model" describes drug exchange between intravascular and interstitial space [2]. |
| Non-compartmental Analysis | Less structured model; relies on statistical moments to analyze PK data without assumptions [2]. | Calculating mean residence time of drug in body [2]. |
| Population PK Modeling | Studies variability in plasma drug concentrations between individuals receiving standard dose [2]. | Identifying impact of age, renal function on drug clearance to optimize dosing regimens [2]. |
AUC/MIC, T > MIC, Cmax/MIC) most closely linked to efficacy. Different dosing regimens are tested while keeping total daily exposure constant [3].The workflow below summarizes the logical process of using these models and methods to optimize a dosing regimen.
Here are solutions to some common technical challenges in flavonoid PK studies.
| Challenge | Potential Root Cause | Troubleshooting Steps |
|---|
| Low/Erratic Oral Bioavailability | Poor solubility; degradation in GI; extensive first-pass metabolism [4]. | - Use stability-indicating HPLC methods [5].
Q1: Why is understanding this compound's pharmacokinetics critical in early drug development?
Q2: What are the main PK parameters I should focus on?
Q3: this compound is a flavonoid glycoside. Should its low oral bioavailability be a major concern?
The table below summarizes the fundamental principles for designing robust dose-response studies, moving beyond traditional methods.
| Concept | Description & Relevance | Key Takeaway |
|---|---|---|
| D-Optimal Design [1] | A statistical method to select dose levels that maximize precision in parameter estimation (e.g., EC50, slope). Uses models like log-logistic. | Identifies key doses (e.g., control + 3 levels) for efficient resource use and highly precise curves. [1] |
| Beyond the 3+3 Design [2] | The traditional "3+3" dose-escalation design, focused on finding the Maximum Tolerated Dose (MTD), is often poorly optimized for modern targeted therapies. | For novel agents, designs that evaluate both efficacy and safety over longer durations are crucial for identifying a truly optimal dose. [2] |
| Model-Informed Drug Development (MIDD) [2] | Uses mathematical models (e.g., pharmacokinetic-pharmacodynamic, exposure-response) to integrate data and predict the effects of untested doses or schedules. | Helps in making the final dosage decision by extrapolating from collected data and accounting for confounding factors. [2] |
The following diagram outlines a high-level, adaptable workflow for conducting a dose-response study, from initial design to data analysis.
This protocol can be applied to an in vitro study, for example, investigating this compound's effect on mucin secretion [3].
1. Compound Preparation * Source: Obtain this compound (CAS 203191-10-0) from a reliable commercial supplier [3]. * Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) in DMSO. Aliquot and store at -20°C. * Working Dilutions: Thaw an aliquot and perform serial dilutions in the relevant cell culture medium (e.g., DMEM) to create a range of concentrations (e.g., from 50 µM to 250 µM). Ensure the final concentration of DMSO is consistent and non-cytotoxic across all treatment groups (e.g., ≤0.5%) [3].
2. Cell Treatment & Data Collection * Cell Culture: Plate an appropriate human cell line (e.g., conjunctival epithelial cells) in a 96-well plate and allow them to adhere overnight [3]. * Treatment: Treat cells with the prepared range of this compound concentrations. Include a negative control (vehicle only, e.g., 0.5% DMSO) and a positive control if available. * Incubation: Incubate for a predetermined time (e.g., 24 hours) [3]. * Assay: Measure the response of interest. For mucin secretion, this could involve ELISA or other methods to quantify specific mucins (MUC1, MUC5AC, etc.) in the supernatant or cell lysate [3].
3. Data Analysis and Curve Fitting
* Normalization: Normalize the response data from each treatment group to the vehicle control (0%) and, if applicable, a maximal effect control (100%).
* Model Fitting: Input the normalized data (Dose, Response) into statistical software (e.g., R, Prism). Fit the data to a four-parameter log-logistic model [1]:
Response = c + (d - c) / (1 + exp(b(log(Dose) - log(e))))
* Parameter Interpretation:
* b: Slope of the curve.
* c: Lower asymptote (minimum response).
* d: Upper asymptote (maximum response).
* e: EC50, the dose that gives a response halfway between c and d.
| Problem | Possible Cause | Potential Solution |
|---|---|---|
| Shallow or unclear curve (poor fit) | Dose range is too narrow or misses the effective concentrations. | Widen the tested dose range based on initial results or prior literature. Use a wider range in a follow-up experiment. [1] |
| High variability between replicates | Technical errors in compound dilution or cell plating; compound instability. | Ensure consistent technique, use fresh compound preparations, and confirm DMSO concentrations are equal across all groups. |
| Model fails to converge during fitting | Insufficient data points in the critical effect region (around the EC50). | Use a D-optimal design to ensure critical doses are included, or run a new experiment adding more dose levels around the suspected EC50. [1] |
| Efficacy and toxicity profiles don't align | The dose for maximal efficacy may also cause significant toxicity (narrow therapeutic window). | Use a Clinical Utility Index (CUI) framework to quantitatively balance efficacy and safety data, helping to select a dose that offers the best overall benefit-risk ratio. [2] |
Q1: Why should I use a D-optimal design instead of testing many equally spaced doses?
Q2: For a first-in-human (FIH) trial, how do we transition from pre-clinical dose-response data to selecting a starting dose?
Q3: The FDA's Project Optimus emphasizes comparing multiple doses. How can I do this efficiently before a large trial?
The following table summarizes the core characteristics, mechanisms, and profiles of these anti-inflammatory agents.
| Feature | Corticosteroids | Flavonoids (incl. Recoflavone's proposed mechanism) |
|---|---|---|
| Drug Class | Steroid hormones [1] | Polyhydroxylated polyphenols; natural products and their synthetic derivatives [2] [3] |
| Primary Mechanism of Action | Genomic: Ligand-bound Glucocorticoid Receptor (GR) translocates to nucleus, recruits histone deacetylases (HDACs) to repress pro-inflammatory genes (e.g., cytokines). Reverses histone acetylation [4]. Non-genomic effects also exist [1]. | Multi-targeted: Inhibition of COX-1/2 enzymes, NF-κB pathway modulation, reduction of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), and antioxidant activity [2] [3]. |
| Key Molecular Targets | Glucocorticoid Receptor (GR), GRE/nGRE DNA sequences, coactivator proteins (e.g., CBP), HDAC2 [1] [4] | Cyclooxygenases (COX-1/2), NF-κB, pro-inflammatory cytokines, reactive oxygen species (ROS) [2] [3] |
| Efficacy in Inflammatory Models | Potent, broad-spectrum efficacy; "most effective anti-inflammatory therapy" for diseases like asthma [4]. Real-world data shows 48.5% of CRSwNP patients reported symptom benefit [5]. | Varies by compound; specific flavanones and flavones show significant anti-inflammatory activity in animal models (e.g., carrageenan-induced paw edema), sometimes outperforming indomethacin [6] [7]. |
| Advantages / Strengths | Rapid and powerful suppression of multiple inflammatory genes simultaneously [4]. Well-established clinical use. | Favorable side effect profile, multi-targeted (non-steroidal) mechanism, potential for long-term use with fewer classic steroid side effects [6] [3]. |
| Limitations / Side Effects | Significant side effects with long-term/high-dose use: osteoporosis, diabetes, skin atrophy, hypertension, iatrogenic Cushing's syndrome, HPA axis suppression [5] [1]. | Potency is generally lower than corticosteroids. Efficacy varies significantly between different flavonoid compounds. Clinical data for novel derivatives like this compound is limited [6]. |
The diagram below illustrates the primary genomic mechanism through which corticosteroids exert their potent anti-inflammatory effects.
The diagram below outlines the multi-targeted mechanism typical of flavonoids, which is considered the basis of this compound's action.
To conduct a thorough and objective comparison, you may need to:
The table below summarizes key safety outcomes from a 2020 comparative study of flavocoxid and prescription NSAIDs.
| Safety Outcome | Flavocoxid Group (Incidence Rate per 1,000 Person-Years) | NSAIDs Group (Incidence Rate per 1,000 Person-Years) | Adjusted Hazard Ratio (aHR) |
|---|---|---|---|
| Hospitalized GI Bleeding | 5.3 (95% CI: 1.7–12.3) | 10.2 (95% CI: 5.9–16.3) | 0.49 (95% CI: 0.18–1.68) |
| Hospitalized Liver Injury | 3.2 (95% CI: 0.7–9.3) | 2.4 (95% CI: 0.7–6.1) | 1.16 (95% CI: 0.23–6.01) |
| Hypersensitivity Pneumonitis | 1.1 (95% CI: 0.0–5.9) | 0.0 (95% CI: 0.0–2.2) | Not Reported |
| Myocardial Infarction (MI) | Not Specified | Not Specified | No Significant Difference |
| Acute Kidney Injury (AKI) | Not Specified | Not Specified | No Significant Difference |
Source: Levy et al. (2020), Osteoarthritis and Cartilage [1].
For transparency and reproducibility, here are the methodologies from the key studies cited.
This study provides the most direct comparative data on flavocoxid versus NSAIDs [1].
While not specific to flavocoxid, this recent analysis provides context on the safety profiles of various NSAIDs, which can serve as a benchmark [2] [3].
The following diagrams illustrate the core concepts and relationships discussed in the research.
Diagram 1: Retrospective Cohort Study Workflow
Diagram 2: Proposed Mechanism for Differentiated Safety
The current evidence base is limited, primarily resting on a single retrospective study. To build a more robust comparison guide, I suggest you:
The table below summarizes the biological activities and experimental findings for several prominent flavonoids, highlighting how structural differences influence their function.
| Flavonoid (Subclass) | Key Comparative Activities & Findings | Experimental Models (Examples) | Key Structural Features |
|---|
| Luteolin (Flavone) [1] [2] | • Most potent inhibitor of adipocyte (fat cell) differentiation among six tested flavonoids [1]. • Effect linked to reducing ROS generation during cell differentiation [1]. | 3T3-L1 preadipocyte cell line [1] | • Hydroxyl groups at 5, 7, 3', 4' positions. • C2-C3 double bond [2]. | | Quercetin (Flavonol) [3] [4] [2] | • Powerful, broad-spectrum antioxidant [3]. • Modulates cell survival pathways (e.g., ↓ JNK, ↓ p38) [4]. • Acts as a natural antihistamine [5]. | In vitro chemical and cell-based antioxidant assays [3]; Various cell lines [4] | • Same as luteolin, plus a 3-hydroxyl group (flavonol signature). | | Apigenin (Flavone) [6] | • Downregulates cholesterol biosynthesis genes (e.g., Hmgcr). • Increases cardioprotective lipids (e.g., Eicosapentaenoic acid) [6]. | Mouse embryonic fibroblast cells (transcriptomic & metabolomic analysis) [6] | • Hydroxyl groups at 5, 7, 4' positions (one less OH than luteolin on B-ring). | | Chrysin (Flavone) [6] | • Downregulates cholesterol and fatty acid synthesis. • Uniquely downregulates alanine metabolism and pyrimidine synthesis [6]. | Mouse embryonic fibroblast cells (transcriptomic & metabolomic analysis) [6] | • Hydroxyl groups only at 5 and 7 positions (no B-ring OH). | | Silybin (Flavonolignan) [7] | • Well-known for hepatoprotective effects. • Major but not sole active component of silymarin [7]. | In vivo models of liver intoxication; Various cell lines [7] | • Complex flavonolignan structure (dimer of taxifolin and coniferyl alcohol). | | Other Silymarin Components (e.g., Isosilybin B, Taxifolin) [7] | • Isosilybin B: Shows selective pro-apoptotic effect in prostate cancer cells. • Taxifolin: Exhibits significantly stronger radical scavenging activity than silybin in vitro [7]. | Prostate cancer cell lines; In vitro antioxidant assays (DPPH, ORAC) [7] | • Taxifolin: a dihydroflavonol (saturated C2-C3 bond). |
Here is a deeper dive into the methodologies and findings from key comparative studies.
Comparing Anti-adipogenic Activity [1]:
Mechanisms Beyond Antioxidant Activity [4]:
| Flavonoid | PI3K | Akt/PKB | ERK | JNK | p38 |
|---|---|---|---|---|---|
| EGCG | ↑ | ↑ | ↑ | ↓ | ↓ |
| Quercetin | ↑ | - | - | ↓ | ↓ |
| Apigenin | - | - | - | - | - |
| Luteolin | - | - | - | ↓ | ↓ |
Table: Examples of flavonoid modulation of key signaling pathways. Based on data from [4].
Understanding these core principles is essential for a meaningful comparison of any flavonoids.
The Rule of Structure-Activity Relationship (SAR):
The Critical Hurdle of Bioavailability [8]:
This diagram illustrates the typical journey and metabolic fate of a dietary flavonoid in the human body:
Since "this compound" was not identified in the current search, I suggest the following steps to find the information you need:
This compound (DA-6034 free acid) is a synthetic derivative of the flavonoid Eupatilin. Its primary documented mechanism involves the inhibition of the NF-κB pathway and induction of intracellular calcium increase ([Ca2+]i) in epithelial cells [1].
The table below summarizes the key information available for this compound:
| Property | Description for this compound |
|---|---|
| Known Mechanism | Inhibits the NF-κB pathway; induces [Ca2+]i increase in epithelial cells [1]. |
| Reported Activities | Anti-inflammatory, anti-tumor, protection of gastric/intestinal mucosa, promotes secretion in ocular surface and salivary glands [1]. |
| Key Experimental Context | Effects observed in models of dry eye, gastric injury, intestinal injury, and colitis-associated cancer [1]. |
| Quantitative Data on NF-κB | Specific IC50 values or inhibition percentages in standardized NF-κB reporter assays are not detailed in the available literature. |
For comprehensive validation, researchers typically use a combination of functional reporter assays, mechanistic studies, and cytotoxicity controls. The following experimental protocols are established benchmarks in the field [2].
This is a core functional assay for directly measuring the activity of NF-κB transcription factors.
To confirm specificity and understand the mechanism of action, these supporting assays are crucial:
When planning your experimental validation, keep the following points in mind:
The diagram below illustrates a generalized workflow for validating an NF-κB inhibitor, integrating the key assays described above.
The table below summarizes the key information available on Recoflavone's biological activities and research contexts.
| Property/Aspect | Description |
|---|---|
| Associated Conditions | Acute/Chronic Gastritis, Dry Eye Syndrome (from clinical trials) [1] |
| Mechanism of Action | Inhibits the NF-κB pathway; acts as a modulator of subunits like p65 and c-Rel [1] [2] |
| Key Biological Activities | Anti-inflammatory, anti-tumor, protection of gastric and intestinal mucosa, promotes secretion in ocular surface and salivary glands [2] |
| In Vitro Findings | Increases mucin-like glycoprotein and specific mucins (MUC1, MUC5AC, etc.) in human corneal and conjunctival epithelial cells at 100-250 µM [2] |
| In Vivo Findings | Reduces corneal damage in rabbit dry eye models (3% eye drops); shows protective effects in rat intestinal injury and mouse colitis-associated cancer models (30 mg/kg, oral) [2] |
While this compound's specific IC50 data is missing, research on similar flavonoids uses established methods. The following workflow and description outline a standard approach for determining IC50 values, which could be applicable to this compound.
The methodology for determining the half-maximal inhibitory concentration (IC50) typically involves a cell-based fluorescence uptake assay [3]. Below is a generalized protocol based on studies investigating flavonoid interactions with transporters, which serves as a relevant example:
Recent molecular modeling studies indicate that Recoflavone is a promising anticancer lead compound. The table below summarizes its reported inhibitory activity against key cyclin-dependent kinases (CDKs) [1].
| Protein Target | Reported Activity | Experimental Method | Key Finding |
|---|---|---|---|
| CDK2 | Promising inhibitor [1] | Molecular Docking & Molecular Dynamics (MD) Simulation | One of the compounds with the lowest binding energy against CDK2 [1]. |
| CDK9 | Promising inhibitor [1] | Molecular Docking & Molecular Dynamics (MD) Simulation | One of the compounds with the lowest binding energy against CDK9 [1]. |
Biological Context: CDK2 and CDK9 are serine/threonine kinases that play critical roles in cell cycle progression and transcription regulation, respectively. Inhibiting these kinases can induce cell cycle arrest and apoptosis in cancer cells, making them attractive therapeutic targets [1].
The primary data for this compound comes from a computational study. The following workflow outlines the key steps for this type of analysis [1].
Methodology Details:
While not specific to this compound, flavones as a class are known to induce cancer cell death (apoptosis) through multiple signaling pathways. The diagram below illustrates these common mechanisms, which provide context for this compound's potential actions [2].
Pathway Key Points:
Although a dedicated SAR for this compound is not available, general structural features important for the anticancer activity of flavones have been identified. The chemical structure below shows the common flavone scaffold with key SAR positions labeled [2].
Key SAR Insights for Anticancer Activity [2]:
Recoflavone is a synthetic flavonoid derivative studied for conditions like dry eye and gastric injuries. The tables below summarize its key mechanisms and associated potential therapeutic and safety considerations based on preclinical research.
Table 1: Documented Mechanisms of Action and Biological Activities
| Mechanism / Biological Activity | Experimental Context (In Vitro/In Vivo) | Potential Therapeutic Implication | Potential Safety Consideration |
|---|---|---|---|
| NF-κB pathway inhibition [1] [2] | In vitro studies | Anti-inflammatory and anti-tumor effects [2]. | Long-term immune modulation requires study. |
| Induction of intracellular Ca²⁺ increase [2] | In vitro human epithelial cells | Promotes mucin secretion; investigated for dry eye and gastrointestinal protection [2]. | Impact on cellular calcium signaling over time is unknown. |
| Mucin production upregulation [2] | In vitro human conjunctival epithelial cells | Direct enhancement of protective mucous layers [2]. | - |
| Anti-tumor effects [2] | In vivo mouse model of colitis-associated cancer | Potential chemopreventive properties [2]. | - |
Table 2: Summary of Available Preclinical and Clinical Data
| Data Category | Status & Key Findings | Gaps in Long-Term Safety Evidence |
|---|---|---|
| Indication & Approval Status | Investigational; not approved for clinical use [1]. | Full safety profile per regulatory standards is not established. |
| Available Safety Data (Short-Term) | Clinical trials for acute/chronic gastritis and dry eye suggest tolerability for short-term use [1]. | No data on long-term or chronic administration in humans. |
| Toxicity & Pharmacokinetics | Not available in searched literature. | Absence of fundamental data on absorption, distribution, metabolism, excretion, and chronic toxicity. |
The following diagram illustrates the primary molecular mechanism of this compound and the downstream effects that would be the focus of long-term safety studies.
For an investigational drug like this compound, long-term safety is typically established through prospective, long-term extension studies after initial short-term trials confirm efficacy and basic safety [3]. Here is a potential methodological approach:
The workflow for this safety validation strategy is outlined below.
To support your research, here is a general framework for biomarker validation. The process typically progresses from discovery to full clinical validation, with specific requirements at each phase [1] [2]:
| Phase | Primary Goal | Sample Strategy | Key Activities & Metrics |
|---|---|---|---|
| Discovery [2] | Identify potential biomarker signatures | Small "training set" of samples | Use high-throughput 'omics' technologies; initial identification [1]. |
| Pre-Validation [2] | Refine and preliminarily test biomarker candidates | "Testing set" (~100 people) | Cross-validation to eliminate false positives [2]. |
| Validation [1] [2] | Confirm clinical utility and reliability | Large, independent cohorts from target population | Assess sensitivity, specificity, accuracy, precision; establish clinical relevance in at least three groups (e.g., healthy, diseased, diseased with comorbidity) [1] [3] [2]. |
This workflow can be visualized in the following diagram:
For the confirmatory phases, validation involves rigorous testing [1] [3]:
Analytical Validation: This step focuses on the assay's technical performance. Key parameters to evaluate include:
Clinical Validation: This step establishes the biomarker's medical usefulness. It involves:
Given that no direct studies on Recoflavone as a biomarker were found, you may need to adjust your research strategy:
The table below summarizes the core information available for this compound from the DrugBank database [1].
| Attribute | Description |
|---|---|
| Generic Name | This compound [1] |
| Drug Status | Investigational [1] |
| Chemical Formula | C₂₀H₁₈O₈ [1] |
| Average Weight | 386.356 g/mol [1] |
| Mechanism of Action | Acts as a modulator of the NF-κB signaling pathway, targeting subunits including c-Rel, RelB, p65, p100, and p105 [1]. |
| Indications (Under Investigation) | Acute Gastritis, Chronic Gastritis, Dry Eye Syndrome [1] |
| External IDs | DA-6034 [1] |
This compound's primary documented mechanism of action is the modulation of the NF-κB (Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B cells) signaling pathway [1]. This pathway is a critical regulator of immune and inflammatory responses. The diagram below illustrates how this compound interacts with this pathway based on available target information [1].
The search results indicate a significant gap in publicly available data for this compound's histopathological validation. Here is context for your research and suggestions for finding more detailed information:
The table below outlines the core characteristics of Recoflavone and the broader class of biologics based on the available data.
| Feature | This compound (Small Molecule) | Biologics / Biosimilars |
|---|---|---|
| Drug Type | Semi-synthetic flavonoid (small molecule) [1] [2]. | Complex molecules (e.g., mAbs, recombinant proteins, cell/gene therapies) [3] [4]. |
| Primary Mechanism | Inhibits NF-κB pathway; induces intracellular calcium increase; promotes mucin secretion [2]. | Highly variable, often targeting specific pathways (e.g., receptor blockade, enzyme replacement, gene editing) [4]. |
| Development Cost | Information not available in search results. | $100-250 million for biosimilars; significantly higher for novel biologics [3]. |
| Development Timeline | Information not available in search results. | 6-8 years for biosimilars [3]. |
| Key Therapeutic Areas | Dry eye, gastric/intestinal injury, colitis-associated cancer (based on preclinical/animal models) [2]. | Oncology, immunology, cardiometabolic, rare diseases [4]. |
| Policy Context | Small-molecule drugs are subject to Medicare price negotiation 9 years post-approval [5]. | Biologics are subject to Medicare price negotiation 13 years post-approval [5]. |
Based on the search results, the following signaling pathway for this compound can be constructed. This diagram illustrates its multi-targeted approach, which contributes to its anti-inflammatory and mucosal protective effects.
The diagram above shows that this compound acts through two primary pathways to exert its therapeutic effects [2]:
Since a direct cost comparison for this compound is unavailable, the table below outlines the critical factors you would need to analyze. The data for biologics is derived from the financial evaluation models in the search results [3].
| Analysis Factor | Key Considerations for Comparison |
|---|
| Development & Production | • Cost: Compare total development (this compound likely lower than $100-250M for biosimilars) and manufacturing costs (biologics' Cost of Goods can be 25-35% of revenue). • Timeline: Biologics/biosimilars take 6-8 years to develop. | | Market & Commercial | • Pricing & Reimbursement: List price and reimbursement levels (noting the different Medicare negotiation clocks for small molecules vs. biologics) [5]. • Market Share: Projected peak market share (for biosimilars, a 15-30% target is used in models). | | Clinical & Patient Value | • Efficacy: Direct comparison of clinical trial endpoints and real-world effectiveness. • Safety & Tolerability: Rate and severity of adverse events. • Therapeutic Regimen: Dosing frequency (e.g., daily oral vs. bi-annual injection) and its impact on patient adherence. |
For researchers looking to validate or compare the effects of this compound, here are detailed methodologies for key experiments cited in the search results.
In Vitro Protocol: Muci n Secretion in Human Conjunctival Epithelial Cells [2]
In Vivo Protocol: Dry Eye Disease Model in Rabbits [2]
In Vivo Protocol: Colitis-Associated Cancer Model in Mice [2]
To conduct a thorough comparison, I suggest you: